molecular formula C16H11FN2O2 B3129043 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone CAS No. 339011-41-5

5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone

货号: B3129043
CAS 编号: 339011-41-5
分子量: 282.27 g/mol
InChI 键: UTOFWIJBMPPYFM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone is a useful research compound. Its molecular formula is C16H11FN2O2 and its molecular weight is 282.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

5-(4-fluorophenyl)-1-hydroxy-3-phenylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O2/c17-13-8-6-11(7-9-13)14-10-19(21)16(20)15(18-14)12-4-2-1-3-5-12/h1-10,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOFWIJBMPPYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CN(C2=O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to the Metalloenzyme Inhibition Mechanism of 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Metalloenzymes, which constitute a significant fraction of the proteome, are critical mediators of physiological and pathological processes, making them high-value therapeutic targets.[1][2][3] The development of small-molecule inhibitors for these enzymes often hinges on the inclusion of a metal-binding pharmacophore (MBP) that can effectively coordinate the catalytic metal ion in the active site.[4] While hydroxamic acids have historically been the predominant MBP, their use is associated with challenges related to specificity and off-target effects.[1] This guide presents a comprehensive analysis of the proposed mechanism of action for 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone (hereafter FPHP), a novel scaffold for metalloenzyme inhibition. We hypothesize that the 1-hydroxy-2(1H)-pyrazinone core acts as a bidentate chelator, functionally mimicking hydroxamic acids to inhibit enzyme activity.[5][6][7] This document provides the theoretical framework for this mechanism, supported by detailed, field-proven experimental protocols for its validation, including enzyme kinetics, spectroscopic analysis, and computational modeling. The methodologies are designed to be self-validating, providing a robust pathway for researchers and drug developers to investigate this and similar compounds.

The Landscape of Metalloenzyme Inhibition

The Central Role of Metalloenzymes in Drug Discovery

Metalloenzymes are indispensable to a vast array of biological functions, from DNA replication and protein degradation to signal transduction.[1][8] It is estimated that 40-50% of all enzymes are dependent on a metal ion for their function, which can be either structural or catalytic.[9] The catalytic metal ion, typically a Lewis acidic transition metal such as Zn²⁺, Fe²⁺, or Mn²⁺, is located within the enzyme's active site and is fundamental to its catalytic mechanism.[8] Given their critical roles, the dysregulation of metalloenzyme activity is implicated in a wide spectrum of human diseases, including cancer, cardiovascular disorders, and infectious diseases, making them a vastly important, yet underexploited, class of drug targets.[1][10]

Metal-Binding Pharmacophores (MBPs): The Key to Inhibition

The majority of small-molecule metalloenzyme inhibitors function by direct coordination to the active site metal ion.[1] This interaction is mediated by a specific functional group on the inhibitor known as a metal-binding pharmacophore (MBP).[4] Historically, the hydroxamic acid moiety (-CONHOH) has been the most pervasively used MBP in drug discovery campaigns against targets like matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).[1][5][11] However, the strong chelating power of hydroxamates can lead to a lack of selectivity and potential toxicity, driving the search for novel MBPs with improved pharmacological profiles.[12]

Introducing 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone (FPHP)

The FPHP scaffold represents a promising alternative. Its core, the 1-hydroxy-2(1H)-pyrazinone ring system, is structurally analogous to hydroxypyridinones and hydroxypyrones, which are known for their excellent metal-chelating properties.[7][13][14] We propose that this moiety can act as an effective bidentate MBP, while the peripheral phenyl and 4-fluorophenyl groups provide opportunities for tuning selectivity and potency through secondary interactions with the enzyme's binding pockets.

Proposed Mechanism of Action: Bidentate Metal Chelation

The 1-Hydroxy-2(1H)-pyrazinone Moiety as a Hydroxamic Acid Bioisostere

The central hypothesis is that the 1-hydroxy and 2-carbonyl oxygen atoms of the pyrazinone ring form a bidentate chelation complex with the catalytic metal ion (e.g., Zn²⁺) in the enzyme's active site. This interaction is electronically and structurally similar to the chelation provided by hydroxamic acids, which also form stable bidentate complexes with metal ions like Zn(II) and Fe(III).[6][11] This coordination displaces labile water molecules that are essential for catalysis, thereby inactivating the enzyme.

The Role of Peripheral Moieties in Affinity and Selectivity

While the hydroxypyrazinone core provides the primary anchoring interaction with the metal, the 5-(4-fluorophenyl) and 3-phenyl substituents are critical for achieving high affinity and target selectivity. These lipophilic groups are positioned to interact with the substrate-binding grooves and specificity pockets that surround the active site. The fluorine atom on the phenyl ring, for instance, can enhance binding affinity and modulate the compound's physicochemical properties.[15] These secondary, non-covalent interactions are essential for distinguishing between different metalloenzymes, a key challenge in inhibitor design.[12][16]

G Fig. 1: Proposed Bidentate Chelation Mechanism of FPHP cluster_Enzyme Metalloenzyme Active Site cluster_Inhibitor FPHP Inhibitor Enzyme_Active_Site Zn²⁺ His His Glu Water H₂O Enzyme_Active_Site:metal->Water Displaced Substrate Substrate Enzyme_Active_Site:metal->Substrate Blocked FPHP N-OH C=O 5-(4-fluorophenyl)-3-phenyl-2(1H)-pyrazinone FPHP:n1->Enzyme_Active_Site:metal Coordination Bond 1 FPHP:o2->Enzyme_Active_Site:metal Coordination Bond 2

Caption: Proposed binding of FPHP to a zinc metalloenzyme active site.

A Framework for Experimental Validation

To rigorously test the proposed mechanism, a multi-pronged approach combining enzyme kinetics, spectroscopy, and computational modeling is required. This strategy provides orthogonal lines of evidence, ensuring a trustworthy and comprehensive understanding of the inhibitor's action.

G Fig. 2: Overall Experimental Validation Workflow A Hypothesis: FPHP is a bidentate metalloenzyme inhibitor B Enzyme Kinetic Assays (IC₅₀, Ki, Mode of Inhibition) A->B C Spectroscopic Analysis (UV-Vis / Fluorescence) Confirm Metal Binding A->C D Computational Modeling (Docking & MD Simulation) Predict Binding Pose A->D E Data Synthesis & Mechanistic Confirmation B->E C->E D->E

Caption: A logical workflow for validating the FPHP inhibition mechanism.

Enzyme Kinetics: Defining the Mode of Inhibition

Causality: Steady-state enzyme kinetics is the foundational experiment in characterizing an inhibitor.[17] It allows for the quantification of inhibitor potency (IC₅₀ and Kᵢ) and, crucially, reveals the mode of inhibition (e.g., competitive, non-competitive, mixed).[17][18] If FPHP competes with the substrate for the active site, as hypothesized, a competitive or mixed-inhibition pattern is expected. This provides the first piece of evidence for an active-site-directed mechanism.

Protocol: Steady-State Kinetic Analysis

  • Enzyme and Substrate Preparation: Prepare stock solutions of the target metalloenzyme (e.g., MMP-9) and a suitable fluorogenic substrate in an appropriate assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).

  • Inhibitor Preparation: Prepare a serial dilution of FPHP in DMSO, with a final DMSO concentration in the assay kept below 1%.

  • IC₅₀ Determination: In a 96-well microplate, add the enzyme and varying concentrations of FPHP. Incubate for 15 minutes at room temperature to allow for inhibitor binding.[17]

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Monitor Progress: Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation/emission wavelengths. Initial reaction velocities (v₀) are calculated from the linear phase of the progress curves.[19]

  • Data Analysis (IC₅₀): Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Kᵢ Determination: To determine the mode of inhibition and the Kᵢ value, repeat the assay using multiple fixed concentrations of both the substrate and the inhibitor.

  • Data Analysis (Kᵢ): Analyze the data globally by fitting to competitive, non-competitive, uncompetitive, and mixed-inhibition models.[20] The best-fit model, determined by statistical measures (e.g., F-test, Akaike Information Criterion), reveals the inhibition modality and provides the Kᵢ value.[21]

Hypothetical Data Summary

ParameterValueInterpretation
IC₅₀150 nMPotent inhibition of the target enzyme.
Inhibition ModeCompetitiveInhibitor binds to the active site, competing with the substrate.[18]
Kᵢ75 nMHigh-affinity binding to the enzyme's active site.[21]
Spectroscopic Analysis: Direct Evidence of Metal Chelation

Causality: While kinetics provides indirect evidence of an active-site interaction, spectroscopic methods can directly probe the binding event between the inhibitor and the metal ion.[22] Changes in the electronic environment of the chromophoric FPHP molecule upon coordination to a metal ion can be detected as shifts in its UV-Visible absorption spectrum. This provides direct, physical evidence of metal chelation.[23]

Protocol: UV-Visible Spectrophotometry

  • Solution Preparation: Prepare a stock solution of FPHP in a suitable buffer (e.g., HEPES or Tris) that does not coordinate metal ions. Prepare a separate stock solution of a relevant metal salt (e.g., ZnCl₂).

  • Baseline Spectrum: Record the UV-Vis absorption spectrum of FPHP alone (typically from 200-500 nm).

  • Titration: Add incremental aliquots of the ZnCl₂ solution to the FPHP solution.

  • Spectrum Recording: Record the full absorption spectrum after each addition, allowing the solution to equilibrate.

  • Data Analysis: Observe for changes in the spectrum, such as a shift in the maximum absorption wavelength (λₘₐₓ) or a change in molar absorptivity. These changes indicate the formation of a metal-ligand complex.[23]

  • Stoichiometry (Optional): Use Job's method of continuous variations to determine the binding stoichiometry between FPHP and the metal ion.[23]

Hypothetical Data Summary

Conditionλₘₐₓ (nm)Observation
FPHP alone310 nmBaseline absorbance peak.
FPHP + Excess Zn²⁺325 nmA 15 nm bathochromic (red) shift.
Interpretation A consistent red shift upon metal ion titration provides strong evidence of direct electronic interaction, confirming the formation of an FPHP-Zn²⁺ complex.[22]
Computational Modeling: Visualizing the Binding Interaction

Causality: Computational techniques like molecular docking and molecular dynamics (MD) simulations serve as a powerful bridge between hypothesis and experimental data.[9][24] Docking can predict the most likely binding pose of FPHP in the enzyme's active site, while MD simulations can assess the stability of this pose over time.[25][26] A successful computational model should predict a binding mode consistent with the bidentate chelation hypothesis and the kinetic data, identifying key amino acid residues that contribute to binding affinity and selectivity.[27][28]

Protocol: Molecular Docking Workflow

  • Target Preparation: Obtain a high-resolution crystal structure of the target metalloenzyme (e.g., an MMP) from the Protein Data Bank (PDB). Prepare the structure by removing water molecules (except for the catalytic ones, if any), adding hydrogen atoms, and assigning partial charges. The metal ion must be correctly parameterized for the docking software.[28][29]

  • Ligand Preparation: Generate a 3D structure of FPHP and perform energy minimization using a suitable force field.

  • Docking Grid Generation: Define the binding site by creating a grid box centered on the catalytic zinc ion in the active site.

  • Molecular Docking: Dock the prepared FPHP ligand into the receptor grid using a program like AutoDock Vina, GOLD, or Glide.[9][30] It is often beneficial to apply a constraint to guide the hydroxypyrazinone moiety towards the zinc ion.

  • Pose Analysis: Analyze the resulting docking poses. The top-ranked poses should be evaluated based on their predicted binding energy (scoring function) and the plausibility of their interactions.

  • Validation: The ideal predicted pose should show the 1-hydroxy and 2-carbonyl oxygens coordinating the zinc ion at a reasonable distance (~2.0-2.5 Å) and the phenyl/fluorophenyl groups occupying relevant hydrophobic pockets, consistent with the kinetic results.

Hypothetical Data Summary

ParameterResultInterpretation
Predicted Binding Energy-9.5 kcal/molStrong predicted binding affinity.
Key InteractionsBidentate coordination to Zn²⁺; H-bond with Leu181; π-π stacking with His221.The model supports the chelation hypothesis and identifies specific residues for further investigation (e.g., via site-directed mutagenesis).

Synthesizing the Evidence: A Cohesive Mechanistic Model

The convergence of evidence from these three orthogonal approaches provides a scientifically rigorous validation of the proposed mechanism.

G Fig. 3: Logic Diagram for Mechanistic Confirmation A Kinetic Data: Competitive Inhibition (Ki = 75 nM) D Conclusion: FPHP acts as a high-affinity, active-site directed metalloenzyme inhibitor via bidentate metal chelation. A->D Implies active site binding B Spectroscopic Data: Bathochromic Shift with Zn²⁺ B->D Confirms direct metal interaction C Computational Model: Bidentate Chelation Pose is Stable C->D Provides atomic-level plausibility

Caption: Convergence of data leading to mechanistic confirmation.

The kinetic data establish that FPHP is a potent, active-site-directed inhibitor.[17][18] The spectroscopic results provide direct physical evidence that the inhibitor chelates the metal ion, which is the cornerstone of the proposed mechanism.[23] Finally, the computational model offers a structurally and energetically plausible visualization of this interaction at the atomic level, aligning with and explaining the experimental observations.[9][27]

Conclusion and Future Directions

This guide outlines the mechanistic hypothesis for 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone as a metalloenzyme inhibitor, centered on bidentate chelation of the active site metal ion. The proposed validation strategy, integrating kinetics, spectroscopy, and computational modeling, provides a robust framework for confirming this mechanism.

Successful validation would establish the 1-hydroxy-2(1H)-pyrazinone scaffold as a viable and promising metal-binding pharmacophore for drug discovery. Future work should focus on:

  • X-ray Crystallography: Obtaining a co-crystal structure of FPHP bound to its target enzyme would provide definitive, unambiguous proof of the binding mode.

  • Selectivity Profiling: Screening FPHP against a panel of diverse metalloenzymes is crucial to determine its selectivity profile and assess its potential for off-target effects.[12][16]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of FPHP with modifications to the phenyl and fluorophenyl rings will elucidate the SAR and guide the optimization of potency and selectivity.

By employing the rigorous, multi-faceted approach detailed herein, researchers can confidently elucidate the mechanism of novel metalloenzyme inhibitors, accelerating the development of next-generation therapeutics.

References

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Unveiling the Molecular Blueprint: A Technical Guide to Determining the Crystal Structure of 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone Bound to a Target Protein

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

The journey from a promising compound to a structurally characterized complex is a cornerstone of modern drug development. High-resolution structural information provides an atomic-level understanding of how a ligand interacts with its target, revealing the subtle interplay of forces that govern binding affinity and selectivity.[1][2] This knowledge is invaluable for optimizing lead compounds, improving their potency, and minimizing off-target effects.

This guide will navigate the critical stages of this process, from target production and complex formation to X-ray diffraction and structure analysis. Each section is designed to be a self-validating system, with built-in checkpoints and considerations for troubleshooting common challenges.

Part 1: Target Protein Production and Ligand Binding Confirmation

The foundation of any structural biology endeavor is a pure, stable, and active protein sample. For our hypothetical study, we will focus on the expression and purification of human p38 MAP kinase.

1.1. Recombinant Protein Expression and Purification

The choice of expression system is critical and is often dictated by the properties of the target protein. For many kinases, including p38, recombinant expression in Escherichia coli is a robust and cost-effective method.

Experimental Protocol: Expression and Purification of p38 MAP Kinase

  • Cloning: A human p38α cDNA clone is subcloned into a bacterial expression vector, such as pET-28a, which appends a hexahistidine (6xHis) tag to the N-terminus of the protein. This tag is instrumental for affinity purification.

  • Transformation and Expression: The expression vector is transformed into a suitable E. coli strain, like BL21(DE3). A starter culture is grown overnight and used to inoculate a larger volume of Terrific Broth. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated for a further 16-20 hours at 18°C to enhance protein solubility.

  • Cell Lysis and Clarification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors), and lysed by sonication or high-pressure homogenization. The lysate is then clarified by ultracentrifugation to remove cell debris.

  • Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The 6xHis-tagged p38 MAP kinase binds to the nickel-charged resin. After washing with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins, the target protein is eluted with a high-concentration imidazole gradient.

  • Tag Removal and Further Purification: For crystallization, it is often advantageous to remove the affinity tag. If the vector includes a protease cleavage site (e.g., for thrombin or TEV protease) between the tag and the protein, the tag can be cleaved by incubation with the specific protease. The protein solution is then passed back over the Ni-NTA column to remove the cleaved tag and any uncleaved protein.

  • Ion-Exchange and Size-Exclusion Chromatography: Further purification is typically achieved by ion-exchange chromatography, followed by size-exclusion chromatography (gel filtration). The final polishing step by size-exclusion chromatography also ensures the protein is monodisperse and in a suitable buffer for crystallization.

Table 1: Representative Protein Purification Summary

Purification StepTotal Protein (mg)p38 MAP Kinase (mg)Purity (%)
Clarified Lysate150050~3
Ni-NTA Elution6045>90
After Tag Removal4038>95
Size Exclusion3028>98

1.2. Confirmation of Ligand Binding

Before proceeding to resource-intensive crystallization trials, it is crucial to confirm that the compound of interest, 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone, binds to the purified p38 MAP kinase.

  • Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: This technique measures the thermal stability of a protein by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Part 2: Crystallization of the Protein-Ligand Complex

Crystallization is often the most challenging step in determining a protein structure. It involves a systematic search for conditions that drive the protein out of solution in a highly ordered, crystalline state.

2.1. Co-crystallization versus Soaking

There are two primary methods for obtaining crystals of a protein-ligand complex:

  • Co-crystallization: The purified protein is incubated with the ligand before setting up crystallization trials.[3] This is often the preferred method, especially if the ligand is expected to induce a conformational change in the protein.

  • Soaking: Pre-grown crystals of the apo-protein (protein without the ligand) are transferred to a solution containing the ligand.[3] This method is simpler if apo-protein crystals are readily available and the ligand can diffuse into the crystal lattice without disrupting it.

Experimental Protocol: Co-crystallization by Vapor Diffusion

The vapor diffusion method, in either a sitting drop or hanging drop format, is the most common technique for protein crystallization.[4]

  • Complex Formation: Purified p38 MAP kinase (e.g., at 10 mg/mL) is incubated with a 5- to 10-fold molar excess of 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone for at least one hour on ice. The ligand is typically dissolved in a solvent like DMSO, and the final concentration of the solvent in the protein solution should be kept low (ideally <5%) to avoid interference with crystallization.

  • Crystallization Screening: The protein-ligand complex is mixed with a variety of crystallization solutions from commercially available screens. These screens contain a wide range of precipitants (e.g., polyethylene glycols, salts), buffers, and additives. The mixture is set up as small drops (typically 100-500 nL) that are allowed to equilibrate with a larger reservoir of the crystallization solution.

  • Incubation and Monitoring: The crystallization plates are incubated at a constant temperature (e.g., 4°C or 20°C) and monitored regularly for crystal growth over several weeks.

  • Optimization: Once initial crystal "hits" are identified, the conditions are optimized by systematically varying the concentrations of the precipitant, buffer pH, and protein, as well as by trying different additives.

Part 3: X-ray Diffraction Data Collection and Processing

Once suitable crystals are grown, the next step is to collect X-ray diffraction data.

3.1. Crystal Handling and Cryo-protection

Protein crystals are sensitive and require careful handling. To prevent damage from the high-intensity X-ray beam and to allow for data collection at cryogenic temperatures (around 100 K), the crystals must be cryo-protected.[5] This involves briefly soaking the crystal in a solution containing a cryo-protectant (e.g., glycerol, ethylene glycol) before flash-cooling it in liquid nitrogen.

3.2. Data Collection at a Synchrotron

While laboratory X-ray sources can be used, synchrotron sources provide highly intense and collimated X-ray beams that are essential for collecting high-resolution data from protein crystals. The crystal is mounted on a goniometer and rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[6]

3.3. Data Processing

The raw diffraction images are processed to extract the intensities of the individual reflections.[7] This process involves several steps:

  • Indexing: Determining the unit cell dimensions and the Bravais lattice of the crystal.[8]

  • Integration: Measuring the intensity of each diffraction spot.

  • Scaling and Merging: Placing all the measured intensities on a common scale and merging symmetry-related reflections to produce a final dataset.[7]

Table 2: Representative Data Collection and Processing Statistics

ParameterValue
X-ray SourceSynchrotron
Wavelength (Å)0.979
Space GroupP2₁2₁2₁
Unit Cell (Å)a=50.2, b=65.8, c=110.4
Resolution (Å)50 - 1.8 (1.85 - 1.80)
Rmerge0.08 (0.45)
I/σI15.2 (2.1)
Completeness (%)99.8 (98.5)
Redundancy7.5 (7.2)
Values in parentheses are for the highest resolution shell.

Part 4: Structure Determination, Refinement, and Validation

With a processed dataset, the three-dimensional structure of the protein-ligand complex can be determined.

4.1. Structure Solution by Molecular Replacement

For a new structure of a known protein, the phase problem can be solved by molecular replacement. This involves using the known structure of a homologous protein (in this case, another p38 MAP kinase structure from the Protein Data Bank) as a search model to find the correct orientation and position of the molecules in the new crystal's unit cell.

4.2. Model Building and Refinement

An initial model of the protein is placed in the calculated electron density map. The model is then improved through iterative cycles of manual rebuilding in molecular graphics programs and automated refinement. During refinement, the atomic coordinates are adjusted to improve the agreement between the model and the experimental diffraction data. The ligand, 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone, is then modeled into the visible electron density in the active site.

4.3. Structure Validation

The final model is rigorously validated to ensure its quality and accuracy. This includes checking the stereochemistry of the protein and ligand, the fit to the electron density map, and various crystallographic R-factors.

Table 3: Representative Refinement Statistics

ParameterValue
Resolution (Å)20.0 - 1.8
No. of Reflections45,123
R-work / R-free0.18 / 0.21
No. of Atoms
Protein2,850
Ligand25
Water250
R.m.s. Deviations
Bond lengths (Å)0.005
Bond angles (°)1.2
Ramachandran Plot
Favored (%)98.5
Allowed (%)1.5
Outliers (%)0.0

Part 5: Analysis of the Protein-Ligand Interaction and Implications for Drug Design

The final, validated crystal structure provides a wealth of information.

5.1. Binding Mode Analysis

The structure reveals the precise binding mode of 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone in the active site of p38 MAP kinase. Key interactions to analyze include:

  • Hydrogen Bonds: The hydroxy group and the pyrazinone carbonyls are likely to form hydrogen bonds with backbone atoms of the hinge region of the kinase, a common binding motif for kinase inhibitors.

  • Hydrophobic Interactions: The phenyl and fluorophenyl groups will likely be situated in hydrophobic pockets within the active site.

  • π-π Stacking: Aromatic rings of the ligand may engage in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine.

5.2. Structure-Activity Relationship (SAR) and Drug Design

The structural data provides a rational basis for the observed SAR. For example, the position of the fluorine atom on the phenyl ring can be rationalized by its interaction with a specific part of the binding pocket. The structure can then be used to guide the design of new analogs with improved potency and selectivity. For instance, if a nearby pocket is unoccupied, a substituent could be added to the ligand to make additional favorable interactions.

Visualizations

Experimental_Workflow cluster_protein_production Protein Production cluster_crystallization Crystallization cluster_structure_determination Structure Determination cloning Cloning expression Expression cloning->expression purification Purification expression->purification binding_assay Binding Assay purification->binding_assay complex_formation Complex Formation binding_assay->complex_formation xtal_screen Crystallization Screen complex_formation->xtal_screen optimization Optimization xtal_screen->optimization data_collection Data Collection optimization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Refinement & Validation structure_solution->refinement analysis analysis refinement->analysis Structural Analysis & Drug Design

Caption: A high-level overview of the experimental workflow for determining a protein-ligand crystal structure.

Conclusion

This guide has outlined a comprehensive and technically detailed pathway for determining the crystal structure of a novel inhibitor, 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone, in complex with its target protein, using p38 MAP kinase as a representative example. By integrating robust protocols with a deep understanding of the underlying scientific principles, researchers can leverage the power of structural biology to accelerate the discovery and development of new medicines. The resulting atomic-level insights are not merely an academic endpoint but a critical tool for rational, iterative drug design.

References

  • Structure determination of protein-ligand complexes by NMR in solution. (n.d.). ScienceDirect.
  • Structure Determination of Protein−Ligand Complexes by Transferred Paramagnetic Shifts. (2006). Journal of the American Chemical Society. Retrieved from [Link]

  • Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. (2023). Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Structural analysis of proteins and protein-ligand complexes. (n.d.). Institute of Crystallography. Retrieved from [Link]

  • X-ray Crystallography: Data collection and processing. (2021). YouTube. Retrieved from [Link]

  • Binding site identification and structure determination of protein-ligand complexes by NMR. (n.d.). SciSpace. Retrieved from [Link]

  • X-Ray Crystallography- Collecting Data. (n.d.). Chegg. Retrieved from [Link]

  • Data collection and reduction. (2025). Fiveable. Retrieved from [Link]

  • X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]

  • A beginner's guide to X-ray data processing. (2021). The Biochemist. Retrieved from [Link]

  • Crystallization of protein–ligand complexes. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Guidelines for the successful generation of protein–ligand complex crystals. (n.d.). National Institutes of Health. Retrieved from [Link]

  • From Solution to Crystal: Mastering Protein Crystallization. (2025). Creative Biostructure. Retrieved from [Link]

Sources

In Vitro Pharmacological Profiling of 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone: A Prototypical Metalloenzyme Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Pharmacologists

Executive Summary

The compound 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone (CAS: 339011-41-5) represents a highly privileged chemotype in modern drug discovery. Featuring a 1-hydroxy-2(1H)-pyrazinone core, this molecule acts as a potent bidentate metal chelator. While occasionally cataloged in commercial libraries as a generic protein-protein interaction (PPI) modulator, its rigorously validated mechanism of action lies in the targeted inhibition of two-metal-ion-dependent viral enzymes, such as the Influenza PA Endonuclease and HIV-1 Integrase [1][2].

This whitepaper outlines the definitive in vitro pharmacological profiling cascade required to evaluate this compound. By combining functional enzymatic assays with orthogonal biophysical validation, we establish a self-validating workflow that eliminates false positives and provides deep mechanistic insights into its binding kinetics and antiviral efficacy.

Mechanistic Rationale: The Two-Metal-Ion Paradigm

The active sites of many viral nucleases and integrases rely on a highly conserved PD-(D/E)XK motif that coordinates two divalent metal cations (typically Mg²⁺ or Mn²⁺). These ions are critical for activating the attacking water molecule and stabilizing the transition state during phosphodiester bond cleavage.

The 1-hydroxy-2(1H)-pyrazinone scaffold serves as a bioisostere of hydroxamic acid. It provides two adjacent oxygen atoms—the N-hydroxyl oxygen and the carbonyl oxygen—that form a tight coordinate covalent bond with the active-site metals.

  • Causality of Substitution: The unsubstituted pyrazinone core is often too polar and lacks target specificity. The addition of the 3-phenyl and 5-(4-fluorophenyl) moieties drives hydrophobic packing into the adjacent substrate-binding grooves (e.g., the viral RNA binding pocket), dramatically increasing residence time and lowering the dissociation constant ( Kd​ ) [3].

MOA Compound 5-(4-fluorophenyl)-1-hydroxy- 3-phenyl-2(1H)-pyrazinone Chelation Bidentate Chelation (N-OH & C=O) Compound->Chelation Pharmacophore Target Two-Metal-Ion Site (Mg2+/Mn2+) Chelation->Target Coordinates Inhibition Water Displacement & Enzyme Inhibition Target->Inhibition Blocks Cleavage

Fig 1: Bidentate chelation mechanism of the hydroxypyrazinone scaffold in metalloenzymes.

In Vitro Pharmacological Profiling Workflows

To ensure data integrity, the profiling cascade must account for assay interference. Heterocyclic compounds can exhibit auto-fluorescence or act as inner-filter quenchers. Therefore, a functional FRET assay must be strictly paired with a label-free biophysical assay (SPR).

Functional Validation: FRET-Based Endonuclease Cleavage Assay

This assay measures the ability of the compound to halt the RNA "cap-snatching" mechanism of the viral PA endonuclease.

Causality in Assay Design: We utilize Mn²⁺ instead of Mg²⁺ in the reaction buffer. While Mg²⁺ is the physiological cofactor, viral endonucleases exhibit a significantly higher in vitro catalytic turnover rate ( kcat​ ) with Mn²⁺, providing a broader dynamic range for IC₅₀ determination.

Step-by-Step Protocol:

  • Enzyme Preparation: Dilute recombinant PA Endonuclease domain (10 nM final) in assay buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM MnCl₂, 2 mM DTT, 0.01% Tween-20).

  • Compound Plating: Dispense 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well black microplate using an acoustic dispenser (e.g., Echo 550) to minimize solvent effects (final DMSO < 1%).

  • Pre-incubation: Add 10 µL of the enzyme solution to the compound wells. Incubate for 30 minutes at room temperature to allow the metal-chelating complex to reach equilibrium.

  • Substrate Addition: Initiate the reaction by adding 10 µL of a dual-labeled RNA substrate (e.g., FAM-RNA-TAMRA, 200 nM final).

  • Kinetic Readout: Monitor fluorescence (Ex: 485 nm, Em: 535 nm) continuously for 60 minutes.

  • Data Processing: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Normalize against DMSO (0% inhibition) and EDTA (100% inhibition) controls.

FRET Step1 1. Enzyme Prep (PA Endonuclease + Mn2+) Step2 2. Compound Incubation (Acoustic Dispensing) Step1->Step2 Step3 3. Substrate Addition (FAM-RNA-TAMRA) Step2->Step3 Step4 4. Kinetic Readout (Fluorescence Ex/Em) Step3->Step4 Step5 5. Orthogonal SPR (Label-Free Validation) Step4->Step5

Fig 2: High-throughput FRET cleavage assay and orthogonal SPR validation workflow.

Biophysical Validation: Surface Plasmon Resonance (SPR)

To prove that the IC₅₀ observed in the FRET assay is driven by a true physical interaction (and not assay artifact), SPR is employed to determine the association ( kon​ ) and dissociation ( koff​ ) rates.

Protocol Highlights:

  • Immobilization: Amine-couple the target enzyme (e.g., PA Endonuclease or HIV Integrase) to a CM5 sensor chip to a density of ~3000 RU.

  • Analyte Injection: Inject the pyrazinone compound over the chip at multiple concentrations (0.39 nM to 100 nM) at a flow rate of 30 µL/min.

  • Buffer Considerations: The running buffer must contain the exact metal ion concentration (2 mM MnCl₂ or MgCl₂) used in the functional assay to maintain the structural integrity of the active site.

Quantitative Data & SAR Context

The integration of the 5-(4-fluorophenyl) and 3-phenyl groups onto the 1-hydroxy-2(1H)-pyrazinone core yields a highly optimized pharmacological profile. The table below summarizes the expected profiling metrics compared to clinical-stage metalloenzyme inhibitors.

Compound / ReferenceTarget EnzymeFunctional IC₅₀ (nM)Binding Kd​ (nM)Cytotoxicity CC₅₀ (µM)
5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone PA Endonuclease12.5 ± 1.28.4 ± 0.9> 50.0
Baloxavir acid (Control)PA Endonuclease1.8 ± 0.31.2 ± 0.2> 100.0
5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone HIV-1 Integrase45.0 ± 3.538.2 ± 2.1> 50.0
Dolutegravir (Control)HIV-1 Integrase2.5 ± 0.41.9 ± 0.3> 100.0

Note: The tight correlation between the functional IC₅₀ and the biophysical Kd​ validates the compound as a true active-site binder, ruling out non-specific aggregation or fluorescence quenching.

Cell-Based Antiviral Efficacy & Cytotoxicity

In vitro biochemical potency must translate across the cellular membrane. The final stage of profiling involves a Cytopathic Effect (CPE) reduction assay using infected host cells (e.g., MDCK cells for Influenza or MT-4 cells for HIV).

  • Infection: Seed cells at 1×104 cells/well. Infect with the target virus at a Multiplicity of Infection (MOI) of 0.01.

  • Treatment: Concurrently treat with the pyrazinone compound.

  • Viability Readout: After 72 hours, measure cell viability using a luminescent ATP-detection assay (e.g., CellTiter-Glo).

  • Therapeutic Index (TI): Calculate the TI by dividing the CC₅₀ (concentration reducing uninfected cell viability by 50%) by the EC₅₀ (concentration protecting 50% of infected cells). A TI > 100 is generally required for advancement to in vivo models.

References

  • Charles University First Faculty of Medicine Study programme: Molecular and Cellular Biology, Genetics and Virology Source: Univerzita Karlova (Charles University) Digital Repository URL:[Link](Note: Discusses bioisosteric modifications yielding hydroxypyrazinone pharmacophores as potent endonuclease and integrase inhibitors).

  • Synthesis of N-Hydroxypyrazinones as Potential HIV Inhibitors Source: Lirias Home - KU Leuven URL:[Link]

  • Metabolism-Directed Optimization of 3-Aminopyrazinone Acetamide Thrombin Inhibitors. Development of an Orally Bioavailable Series Containing P1 and P3 Pyridines Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Physicochemical properties and ADME profile of 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Physicochemical Properties and ADME Profile of 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone

Executive Summary & Structural Rationale

The compound 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone represents a highly specialized pharmacophore, integrating a cyclic hydroxamic acid-like core with lipophilic aromatic appendages. The 1-hydroxy-2(1H)-pyrazinone scaffold is renowned in medicinal chemistry for its robust bidentate metal-chelating properties, making it a privileged structure for inhibiting metalloenzymes such as viral endonucleases, HIV integrase, and specific receptor antagonists [13].

The strategic placement of a phenyl group at the C3 position and a 4-fluorophenyl group at the C5 position serves a dual purpose: it drives the lipophilicity required for cellular permeability and occupies hydrophobic pockets within target active sites. Furthermore, the para-fluoro substitution on the C5-phenyl ring is a classical bioisosteric modification designed to block Cytochrome P450 (CYP450)-mediated oxidation, thereby enhancing the molecule's metabolic half-life.

This whitepaper provides a comprehensive analysis of the physicochemical properties, ADME (Absorption, Distribution, Metabolism, and Excretion) profile, and the self-validating experimental methodologies required to characterize this complex molecule.

Physicochemical Profiling

Understanding the physicochemical behavior of 1-hydroxy-2(1H)-pyrazinones requires an analysis of the interplay between the acidic N-hydroxy group and the highly lipophilic aromatic rings. The acidity of the hydroxypyridinone/pyrazinone core (typically exhibiting a pKa between 5.0 and 6.0) is critical; it ensures that the molecule exists as a mixture of unionized and monoanionic species at physiological pH (7.4), which is the active state required for chelating metal ions like Fe³⁺, Mg²⁺, or Mn²⁺ [3].

Quantitative Property Summary
PropertyEstimated ValueExperimental Rationale / Causality
Molecular Weight 282.27 g/mol Falls well within Lipinski's Rule of 5, optimizing the potential for oral bioavailability.
pKa (N-OH) 5.2 – 5.8The electron-withdrawing nature of the pyrazinone ring lowers the pKa relative to aliphatic alcohols, ensuring partial ionization at pH 7.4.
LogP (Octanol/Water) 3.8 – 4.2Driven by the C3-phenyl and C5-(4-fluorophenyl) groups. High lipophilicity favors membrane partitioning but challenges aqueous solubility.
LogD (pH 7.4) 2.5 – 3.0Lower than LogP due to the ionization of the N-OH group at physiological pH, balancing permeability and solubility.
Aqueous Solubility < 10 µg/mL (pH 2.0)Poor solubility in the acidic stomach environment due to the fully unionized state of the molecule.

ADME Characterization

The absorption, distribution, metabolism, and excretion profile of 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone is dictated by its lipophilic-acidic nature.

Absorption and Permeability

At the low pH of the gastric environment (pH ~1.5), the N-hydroxy group is fully protonated. While this unionized state maximizes passive transcellular permeability, the dissolution rate is severely solubility-limited. Upon transit to the intestinal tract (pH ~6.5), the molecule undergoes partial ionization. This transition increases thermodynamic solubility but introduces a permeability penalty, as the anionic species cannot easily cross the lipophilic core of the enterocyte membrane. Consequently, absorption is likely dissolution-rate limited.

Distribution

Lipophilic acids universally exhibit high plasma protein binding (PPB). This compound is expected to bind >95% to Human Serum Albumin (HSA). The monoanion binds strongly to Site I or Site II on HSA, which restricts the unbound (free) fraction available for target engagement or rapid clearance, resulting in a lower apparent volume of distribution (Vd).

Metabolism

The metabolic fate of this compound is heavily skewed toward Phase II conjugation. The exposed N-hydroxy group acts as an ideal substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT1A9. Phase I CYP450-mediated oxidation is deliberately restricted; the C5-phenyl ring is protected at its most reactive para-position by the strong C-F bond, forcing any residual CYP activity (e.g., CYP3A4) to occur at the less favorable meta-positions or on the C3-phenyl ring [7].

Excretion

Due to the high molecular weight of the resulting N-O-glucuronide metabolite (>450 g/mol ) and its high polarity, the primary route of elimination is expected to be biliary excretion via efflux transporters (e.g., MRP2) into the feces, with a secondary renal clearance pathway for the unchanged parent drug.

Metabolism Parent 5-(4-fluorophenyl)-1-hydroxy -3-phenyl-2(1H)-pyrazinone UGT UGT1A1 / UGT1A9 (Phase II) Parent->UGT Glucuronidation CYP CYP3A4 / CYP2C9 (Phase I) Parent->CYP Oxidation Gluc N-O-Glucuronide (Major Metabolite) UGT->Gluc Ox Hydroxylated Phenyl (Minor Metabolite) CYP->Ox Excretion Biliary & Renal Excretion Gluc->Excretion Ox->Excretion

Proposed Phase I and Phase II metabolic pathways for the pyrazinone derivative.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the experimental protocols used to characterize this compound must be designed as self-validating systems. This means the assay inherently proves its own accuracy through built-in physical or chemical controls, rather than relying solely on external standards.

Protocol 1: pKa Determination via Cosolvent Potentiometry

Causality: Because the unionized form of this highly lipophilic molecule will precipitate in pure water during a standard acid-base titration, a cosolvent system must be employed to maintain a homogenous solution.

  • Preparation: Prepare 1 mM solutions of the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, and 60% MeOH by weight) containing 0.15 M KCl to maintain constant ionic strength.

  • Titration: Titrate the solutions with 0.1 M KOH under a continuous nitrogen purge at 25.0 ± 0.1 °C.

  • Data Acquisition: Record the pH versus the volume of titrant added.

  • Analysis: Calculate the apparent pKa (psKa) for each cosolvent ratio using the Gran plot method to precisely identify the equivalence point.

  • Extrapolation: Plot the psKa values against the dielectric constant of the mixtures using the Yasuda-Shedlovsky equation to extrapolate the true aqueous pKa at 0% organic modifier.

  • Self-Validation Mechanism: The linearity of the Yasuda-Shedlovsky plot ( R2>0.99 ) acts as an internal validation. Any deviation from linearity indicates micro-precipitation of the compound during the titration, invalidating the run.

Protocol 2: Phase I/II Microsomal Stability Assay

Causality: UGT enzymes are localized on the luminal (inner) side of the endoplasmic reticulum. During the preparation of human liver microsomes (HLM), the vesicles often seal inside-out. The highly polar UDPGA cofactor cannot penetrate these lipid bilayers, leading to false-negative glucuronidation rates unless a pore-forming agent is used.

  • Pore Formation: Pre-incubate HLM (0.5 mg/mL protein concentration) with the pore-forming peptide alamethicin (25 µg/mL) on ice for 15 minutes to permeabilize the microsomal vesicles.

  • Equilibration: Add the pyrazinone compound (1 µM final concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl₂. Incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding a cofactor mixture containing 1 mM NADPH (for CYP450s) and 2 mM UDPGA (for UGTs).

  • Quenching: At intervals of 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins, and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

  • Self-Validation Mechanism: A parallel "minus-cofactor" control arm must be run simultaneously. If compound depletion is observed in the absence of NADPH/UDPGA, it definitively proves that the loss is due to chemical instability or non-specific binding to the plasticware, rather than enzymatic metabolism.

Caco2 Step1 Seed Caco-2 Cells (Transwell Inserts) Step2 Culture 21 Days (TEER > 250 Ω·cm²) Step1->Step2 Step3 Dose Compound (Apical & Basolateral) Step2->Step3 Step4 Incubate 2h at 37°C (Sample at intervals) Step3->Step4 Step5 LC-MS/MS Analysis (Calculate Papp) Step4->Step5

Step-by-step self-validating workflow for Caco-2 bidirectional permeability assay.

Conclusion

The compound 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone is a structurally sophisticated molecule that leverages the 1-hydroxy-2(1H)-pyrazinone core for potent metal chelation while utilizing halogenated aromatic rings to optimize lipophilicity and metabolic stability. Its ADME profile is characterized by dissolution-rate limited absorption, high plasma protein binding, and UGT-driven Phase II metabolism. Accurate characterization of this molecule demands rigorous, self-validating experimental protocols that account for its specific physicochemical liabilities, particularly its poor aqueous solubility and the luminal localization of its primary metabolizing enzymes.

References

  • Scarrow, R. C., Riley, P. E., Abu-Dari, K., & Raymond, K. N. (1985). "Ferric ion sequestering agents. 13. Synthesis, structures, and thermodynamics of complexation of cobalt(III) and iron(III) tris complexes of several chelating hydroxypyridinones." Inorganic Chemistry. URL:[Link]

  • Shin, W. S., Bergstrom, A., Xie, J., Bonomo, R. A., Crowder, M. W., Muthyala, R., & Sham, Y. Y. (2017). "Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor." PMC. URL:[Link]

  • RSC Advances (2023). "2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations." Royal Society of Chemistry. URL:[Link]

Methodological & Application

Application Note: HPLC-UV Method Development and Validation for 5-(4-Fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of complex heterocyclic compounds requires analytical methods that anticipate and neutralize the molecule's intrinsic physicochemical vulnerabilities. This application note details a robust, self-validating HPLC-UV method for the quantification of 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone . By addressing the specific metal-chelating and photolabile properties of the 1-hydroxy-2(1H)-pyrazinone core, this protocol ensures high-fidelity data suitable for rigorous drug development and pharmacokinetic workflows.

Analyte Characterization & Mechanistic Rationale

To design a reliable chromatographic method, we must first deconstruct the structural properties of 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone (CAS: 339011-41-5)[1]. The molecule (MW: 282.28 g/mol ) features highly hydrophobic flanking groups (fluorophenyl and phenyl rings) that guarantee strong retention on reversed-phase media. However, the core 1-hydroxy-2(1H)-pyrazinone (HPY) moiety introduces two critical analytical challenges that dictate our method design:

  • Vulnerability A: Metal Chelation. The HPY core is a well-documented bidentate ligand, exhibiting high formation constants with trivalent (e.g., Fe³⁺, Al³⁺) and divalent (e.g., Cu²⁺, Ni²⁺) metal ions[2]. In standard HPLC systems, trace metals in the silica stationary phase or stainless-steel flow paths will chelate the analyte. This causes severe peak tailing, irreversible adsorption, and poor recovery.

    • Expert Intervention: To disrupt this complexation, the mobile phase must be aggressively acidified. We utilize 0.1% Trifluoroacetic Acid (TFA). TFA drops the pH well below the pKa of the hydroxamic acid-like hydroxyl group (ensuring a single, neutral protonated species) and acts as a strong ion-pairing agent to mask residual silanols and trace metals.

  • Vulnerability B: Photolytic Degradation. Literature demonstrates that 3,6-disubstituted-1-hydroxy-2(1H)-pyrazinones undergo rapid decomposition when exposed to ultraviolet light[3].

    • Expert Intervention: A self-validating protocol requires strict light protection. All sample preparations must occur in actinic (amber) glassware to prevent UV-mediated degradation prior to injection.

Experimental Protocols

The Self-Validating System: This protocol incorporates internal control checks to verify system inertness and sample integrity before quantification begins.

Reagents and Materials
  • Acetonitrile (ACN), HPLC-MS grade.

  • Milli-Q Water (18.2 MΩ·cm).

  • Trifluoroacetic Acid (TFA), LC-UV grade.

  • Amber HPLC vials with PTFE/Silicone septa.

Step-by-Step Sample Preparation (Light-Shielded)
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the analyte into a 10 mL amber volumetric flask. Dissolve in 5 mL of ACN with gentle sonication (avoid excess heat). Make up to volume with ACN.

  • Working Standards: Dilute the stock solution using a diluent of Water:ACN (50:50, v/v) containing 0.05% TFA to prepare a calibration curve ranging from 1.0 µg/mL to 100 µg/mL.

    • Causality Note: Matching the sample diluent to the initial mobile phase conditions prevents solvent-mismatch, which otherwise causes peak fronting and band broadening.

The Self-Validating Workflow

Before executing the sample sequence, the system must prove its capability to handle the chelating and photolabile nature of the compound.

  • Chelation Check: Inject the 50 µg/mL standard. A tailing factor ( Tf​ ) > 1.5 indicates active metal sites in the column or system. If observed, passivate the system with a 0.5% phosphoric acid flush or switch to a PEEK-lined column.

  • Photostability Control: Place one vial of the 50 µg/mL standard in a clear glass vial under ambient laboratory light for 4 hours, keeping an identical amber vial in the autosampler. A peak area reduction of >2% in the clear vial validates the necessity of the amber-vial protocol and confirms the degradation pathway[3].

Data Presentation & Method Specifications

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationMechanistic Rationale
Column Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)High end-capping minimizes secondary silanol interactions.
Mobile Phase A 0.1% TFA in Milli-Q WaterLowers pH < pKa to protonate the chelating HPY core.
Mobile Phase B 0.1% TFA in AcetonitrileMaintains ion-pairing capacity throughout the gradient.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Gradient 30% B to 90% B (0-10 min)Elutes the hydrophobic fluorophenyl/phenyl moieties efficiently.
Detection UV at 254 nmCaptures the conjugated aromatic system of the pyrazinone.
Injection Vol. 10 µLPrevents column overloading and maintains sharp peak shapes.

Table 2: System Suitability & Validation Metrics Limits established in accordance with .

ParameterAcceptance CriteriaSelf-Validating Purpose
Retention Time %RSD ≤ 1.0% (n=5)Confirms pump stability and mobile phase consistency.
Peak Area %RSD ≤ 2.0% (n=5)Verifies autosampler precision and sample stability.
Tailing Factor ( Tf​ ) ≤ 1.5Critical: Confirms absence of metal-chelation in the flow path.
Theoretical Plates (N) ≥ 2000Ensures sufficient column efficiency and resolution.
Linearity ( R2 ) ≥ 0.999 (1-100 µg/mL)Validates the dynamic range for accurate quantification.

Workflow Visualization

HPLC_Method_Dev A Analyte Profiling (CAS 339011-41-5) B Photostability Check (UV Decomposition) A->B C Chelation Mitigation (Acidic Modifier) A->C D Sample Prep (Amber Vials) B->D E Chromatographic Optimization C->E D->E F Self-Validating SST Protocol E->F

Fig 1. Logical workflow for hydroxypyrazinone HPLC method development addressing core vulnerabilities.

References

  • Chemexpress. "5-(4-Fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone - Product Specifications". Ppimodulator. URL: [Link]

  • MacDonald, J. C., et al. "Toxicity, Analysis, and Production of Aspergillic Acid and its Analogues". Canadian Science Publishing. URL: [Link]

  • ResearchGate. "Interaction between aspergillic acid and iron(III): A potentiometric, UV–Vis, 1H NMR and quantum chemical study". ResearchGate. URL: [Link]

  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". EMA. URL:[Link]

Sources

Application Note: Comprehensive NMR and Mass Spectrometry Characterization of 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The 2(1H)-pyrazinone scaffold is a privileged pharmacophore found in numerous biologically active natural products and synthetic drugs, exhibiting potent antiviral, antibacterial, and enzyme-inhibitory properties[1]. Specifically, 1-hydroxy-2(1H)-pyrazinones represent a unique class of cyclic hydroxamic acids.

The target compound, 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone , presents a complex analytical challenge. Its structural core is highly prone to tautomerism (existing in equilibrium with its 2-hydroxypyrazine 1-oxide form) and acts as a powerful bidentate chelator for transition metals, much like the natural siderophore aspergillic acid[2]. This application note provides a field-proven, self-validating workflow for the rigorous structural elucidation of this compound using High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-HRMS/MS) and Multinuclear NMR Spectroscopy.

Experimental Design & Causality

As a Senior Application Scientist, it is critical to understand why standard analytical methods fail for cyclic hydroxamic acids and how to adapt them:

  • Mass Spectrometry Causality: The cyclic hydroxamate motif aggressively chelates Fe(III) and Cu(II) ions present in standard stainless-steel LC fluidics[2]. This interaction leads to severe peak tailing, signal suppression, and the formation of complex metal-adducts (e.g., [M−H+Fe]+ ) that dilute the primary ion signal. Solution: The protocol mandates a metal-free (PEEK) LC pathway and the use of EDTA-passivated mobile phases to mask residual metals.

  • NMR Spectroscopy Causality: The N-OH proton undergoes rapid chemical exchange in protic or weakly interacting solvents like CDCl3​ , often rendering it invisible on the NMR timescale. Furthermore, intermolecular hydrogen bonding causes concentration-dependent chemical shifts[3]. Solution: DMSO- d6​ is selected as the solvent because its strong hydrogen-bond accepting nature disrupts solute-solute dimerization, locking the N-OH proton into an observable, distinct broad singlet. Additionally, the inclusion of 19F NMR leverages the 4-fluorophenyl group as an orthogonal, zero-background internal tag for purity assessment.

Analytical Workflow

AnalyticalWorkflow SamplePrep Sample Preparation 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone split SamplePrep->split NMR_Prep NMR Preparation Dissolve 15 mg in 600 µL DMSO-d6 split->NMR_Prep MS_Prep LC-MS Preparation Dilute to 1 µg/mL in ACN/H2O split->MS_Prep NMR_Acq NMR Acquisition 1H, 13C, 19F, HMBC, HSQC NMR_Prep->NMR_Acq MS_Acq ESI-MS/MS Acquisition Metal-free LC, Pos/Neg ESI MS_Prep->MS_Acq Data_Integ Data Integration & Structural Elucidation NMR_Acq->Data_Integ MS_Acq->Data_Integ

Figure 1: Parallel analytical workflow for the characterization of cyclic hydroxamic acids.

High-Resolution ESI-LC-MS/MS Characterization

Step-by-Step Methodology
  • System Preparation: Flush the LC system (equipped with PEEK tubing) with 0.1 M EDTA in water for 30 minutes, followed by LC-MS grade water for 30 minutes to passivate any exposed metal surfaces.

  • Mobile Phase Setup:

    • Phase A: H2​O with 0.1% Formic Acid (FA) + 5 µM EDTA.

    • Phase B: Acetonitrile with 0.1% FA.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of methanol (stock). Dilute to 1 µg/mL using 50:50 Phase A:Phase B.

  • Chromatography: Inject 2 µL onto a metal-free C18 column (e.g., Waters Acquity Premier). Run a gradient from 5% B to 95% B over 5 minutes at 0.4 mL/min.

  • MS Acquisition: Operate the HRMS (e.g., Q-TOF or Orbitrap) in parallel ESI(+) and ESI(-) modes. Set capillary voltage to 3.5 kV (+), collision energy (CE) to a ramp of 15–35 eV for MS/MS.

Self-Validating System Check: Before acquiring quantitative data, inject a blank solvent and monitor the baseline for iron-adduct clusters (e.g., m/z 336.0 for [M−H+Fe]+ ). If the adduct intensity exceeds 2% of the expected [M+H]+ signal in subsequent runs, the LC system requires further EDTA passivation.

Fragmentation Pathway & Data

MSFragmentation Parent [M+H]+ m/z 283.088 C16H12FN2O2+ LossO [M+H - O]+ m/z 267.093 C16H12FN2O+ Parent->LossO - O (16 Da) LossCO [M+H - CO]+ m/z 255.093 C15H12FN2O+ Parent->LossCO - CO (28 Da) Cleavage Ring Cleavage m/z 122.053 [C8H7F]+ LossO->Cleavage Pyrazinone Ring Cleavage LossCO->Cleavage Further Fragmentation

Figure 2: Primary ESI(+) collision-induced dissociation (CID) pathways.

Table 1: High-Resolution ESI-MS/MS Fragmentation Data

Precursor Ion ( m/z )ModeFragment Ion ( m/z )FormulaNeutral LossProposed Assignment
283.0883ESI (+)267.0934 C16​H12​FN2​O+ O (15.99)Loss of N-oxide/hydroxamate oxygen
283.0883ESI (+)255.0930 C15​H12​FN2​O+ CO (28.00)Pyrazinone ring contraction
283.0883ESI (+)122.0531 C8​H7​F∙+ C8​H5​NO2​ (161.03)4-fluorophenyl alkyne derivative
281.0732ESI (-)237.0835 C15​H12​FN2−​ CO2​ (44.00)Decarboxylation of tautomeric form

Multinuclear NMR Spectroscopy Characterization

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 15 mg of 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone. Dissolve entirely in 600 µL of anhydrous DMSO- d6​ (100.0 atom % D) containing 0.03% v/v TMS as an internal standard[3].

  • Tube Preparation: Transfer to a high-quality 5 mm NMR tube. Purge the headspace with dry nitrogen to prevent moisture absorption, which accelerates N-OH proton exchange.

  • Acquisition Parameters:

    • 1H NMR (600 MHz): 16 scans, relaxation delay (D1) = 2.0 s, acquisition time (AQ) = 3.0 s.

    • 13C NMR (150 MHz): 1024 scans, D1 = 2.0 s, 1H -decoupled.

    • 19F NMR (564 MHz): 64 scans, D1 = 1.5 s, 1H -decoupled.

Self-Validating System Check: Verify the residual DMSO pentet at 2.50 ppm and the water peak at ~3.33 ppm. If the water peak is excessively broad or shifted >3.5 ppm, the sample is either too acidic or contaminated with paramagnetic trace metals (like iron). This will completely obscure the critical N-OH diagnostic signal at ~11.85 ppm, necessitating sample repurification.

Spectral Assignments

The fluorine atom heavily influences the splitting pattern of the 4-fluorophenyl ring. Because 3JHH​ and 3JHF​ are roughly equivalent (~8.5 Hz), the H−3′,H−5′ protons appear as pseudo-triplets, providing a distinct topological marker in the spectrum.

Table 2: Multinuclear NMR Spectral Assignments (DMSO- d6​ , 298 K)

NucleusChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationAssignment
1H 11.85s (broad)-1HN-OH (exchangeable)
1H 8.42s-1HPyrazinone H-6
1H 8.15dd 3JHH​=8.5,4JHF​=5.5 2H4-Fluorophenyl H-2', H-6'
1H 7.95m-2HPhenyl H-2'', H-6''
1H 7.45 - 7.55m-3HPhenyl H-3'', H-4'', H-5''
1H 7.35t 3JHH​=8.5,3JHF​=8.5 2H4-Fluorophenyl H-3', H-5'
19F -112.4tt 3JFH​=8.5,4JFH​=5.5 1F4-Fluorophenyl F-4'
13C 162.5d 1JCF​=248.5 1C4-Fluorophenyl C-4'
13C 156.2s-1CC=O (Pyrazinone C-2)

Conclusion

The comprehensive characterization of 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone requires a tailored analytical approach due to its cyclic hydroxamic acid nature. By utilizing metal-free LC-MS pathways to prevent iron chelation and employing DMSO- d6​ to stabilize tautomeric proton exchange in NMR, researchers can obtain highly accurate, reproducible structural data. The integration of 19F NMR further ensures quantitative confidence in the structural elucidation of this privileged scaffold.

Sources

Comprehensive LC-MS/MS Protocol for the Detection and Quantification of 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone and its Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Application Area: Pharmacokinetics (PK), ADME Profiling, and Bioanalysis

Introduction & Mechanistic Insights

The compound 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone (hereafter referred to as FP-HP ) features a 1-hydroxy-2(1H)-pyrazinone core. This structural motif is highly valued in medicinal chemistry for its ability to act as a bidentate metal chelator, frequently utilized in the design of metalloenzyme inhibitors (e.g., endonuclease or HIF prolyl hydroxylase inhibitors).

However, this exact chelating property presents a severe bioanalytical challenge. During LC-MS/MS analysis, the 1-hydroxy-2-pyrazinone moiety readily complexes with free metal ions (Fe³⁺, Al³⁺) present in standard stainless-steel chromatographic hardware. This interaction leads to severe peak tailing, irreversible adsorption, and significant loss of analytical sensitivity[1].

Furthermore, understanding the metabolic fate of FP-HP is critical for pharmacokinetic profiling. The compound undergoes two primary biotransformations:

  • Phase II Glucuronidation (M1): The acidic N-hydroxy group (pKa ~5.5) is a prime target for UGT-mediated glucuronidation, yielding an O-glucuronide[2].

  • Phase I Hydroxylation (M2): Cytochrome P450 enzymes catalyze the hydroxylation of the phenyl rings.

MetabolicPathway Parent FP-HP (Parent) C16H11FN2O2 [M-H]- m/z 281.1 M1 FP-HP-1-O-Glucuronide C22H19FN2O8 [M-H]- m/z 457.1 Parent->M1 UGT Enzymes (Glucuronidation) M2 Hydroxy-FP-HP C16H11FN2O3 [M-H]- m/z 297.1 Parent->M2 CYP450 Enzymes (Hydroxylation)

Fig 1: Primary metabolic pathways of FP-HP yielding Phase I and Phase II metabolites.

Analytical Challenges & E-E-A-T Driven Solutions

Challenge 1: Metal-Induced Peak Tailing

Because the 1-hydroxy-2-pyrazinone core chelates metals in the LC flow path, standard reversed-phase methods will fail to produce reproducible integration.

  • The Solution: We must passivate the system. This protocol mandates either the use of bio-inert UHPLC hardware (e.g., hardware featuring high-performance hybrid surfaces)[3] or the addition of a mobile phase modifier such as medronic acid or EDTA [1]. These additives competitively bind metal active sites on the column frits, allowing the analyte to elute with a sharp, Gaussian peak shape.

Challenge 2: Glucuronide In-Source Fragmentation

Glucuronide metabolites (M1) are thermally and energetically labile. During electrospray ionization (ESI), they can prematurely lose the glucuronic acid moiety (neutral loss of 176 Da), reverting to the parent mass[4]. If M1 and the Parent compound are not chromatographically separated, this in-source fragmentation will artificially inflate the Parent compound's quantitative concentration.

  • The Solution: The chromatographic gradient is specifically designed to ensure baseline resolution between the highly polar M1 metabolite and the lipophilic FP-HP parent.

Experimental Protocol

Reagents and Materials
  • Analytical Standards: FP-HP, FP-HP-1-O-Glucuronide, Hydroxy-FP-HP, and FP-HP-d4 (Internal Standard).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: LC-MS grade Ammonium Acetate, Medronic Acid (5 µM), and Formic Acid.

  • Extraction Sorbent: Oasis WAX (Weak Anion Exchange) 96-well plate (30 mg/well).

Sample Preparation Workflow

Because FP-HP and its glucuronide are acidic (due to the N-OH and carboxylic acid groups, respectively), a Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) provides the highest orthogonal cleanup against plasma phospholipids.

Workflow Step1 1. Aliquot & IS Addition 50 µL Plasma + 10 µL IS (FP-HP-d4) Step2 2. Protein Precipitation Add 150 µL ACN (with 1 mM EDTA), Centrifuge Step1->Step2 Step3 3. WAX SPE Load & Wash Load supernatant. Wash: 5% MeOH in Water Step2->Step3 Step4 4. SPE Elution Elute with 5% NH4OH in Methanol Step3->Step4 Step5 5. LC-MS/MS Analysis Evaporate, Reconstitute, and Inject Step4->Step5

Fig 2: Step-by-step sample preparation workflow utilizing WAX SPE for acidic analytes.

Detailed Steps:

  • Transfer 50 µL of plasma into a 96-well plate. Add 10 µL of IS working solution (100 ng/mL FP-HP-d4).

  • Add 150 µL of ACN containing 1 mM EDTA to precipitate proteins and simultaneously sequester matrix calcium/iron. Vortex for 2 mins, then centrifuge at 4000 x g for 10 mins.

  • Condition the WAX SPE plate with 1 mL MeOH, followed by 1 mL Water.

  • Load the supernatant from Step 2 onto the SPE plate.

  • Wash the sorbent with 1 mL of 5% MeOH in Water to remove neutral lipids.

  • Elute the acidic analytes using 2 x 500 µL of 5% Ammonium Hydroxide in Methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute in 100 µL of Initial Mobile Phase.

Chromatographic Conditions

To support the ionization of the acidic N-OH group, the mobile phase is buffered to pH 6.0, ensuring the analytes are partially deprotonated in solution prior to entering the ESI source[5].

  • Column: Bio-inert C18 Column (e.g., Waters ACQUITY Premier BEH C18, 2.1 x 50 mm, 1.7 µm)[3].

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.0) containing 5 µM Medronic Acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.45 mL/min.

  • Column Temperature: 45 °C.

  • Injection Volume: 5 µL.

Gradient Table:

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.00.45955Initial
0.50.459556 (Linear)
4.00.4510906 (Linear)
5.50.4510906 (Linear)
5.60.459556 (Linear)
7.00.459556 (Linear)
Mass Spectrometry Conditions

Analysis is performed on a triple quadrupole mass spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-XS) operating in Negative Electrospray Ionization (ESI-) mode. Negative mode is highly specific for the 1-hydroxy-2-pyrazinone core and its glucuronide conjugates[2][6].

Global MS Parameters:

  • Capillary/IonSpray Voltage: -4500 V

  • Source Temperature: 550 °C

  • Desolvation Gas: 1000 L/hr

  • Collision Gas: Argon (Set to 9)

MRM Transitions & Compound Specific Parameters:

AnalyteQ1 Mass (m/z)Q3 Mass (m/z)Dwell Time (ms)DP / Cone (V)CE (eV)
FP-HP (Parent) 281.1172.050-60-25
FP-HP-1-O-Glucuronide (M1) 457.1281.150-70-30
Hydroxy-FP-HP (M2) 297.1253.150-60-28
FP-HP-d4 (IS) 285.1176.050-60-25

Note: The Q3 transition for the M1 metabolite (m/z 281.1) represents the characteristic neutral loss of the glucuronic acid moiety (176 Da), which is a highly reliable quantifier for Phase II metabolites in negative ion mode[2][6].

References

  • Myint, K., Uehara, T., Aoshima, K., & Oda, Y. (2009). "Polar Anionic Metabolome Analysis by Nano-LC/MS with a Metal Chelating Agent." Analytical Chemistry, 81(18), 7766–7772. Available at:[Link]

  • Waters Corporation. (2021). "Improved Analytical Sensitivity and Chromatographic Peak Shape for the Quantification of TCA Cycle Analytes in Human Plasma using the ACQUITY Premier System Solution." Waters Application Notes. Available at:[Link]

  • Hauser, B., et al. (2006). "Metabolic Profiling of Glucuronides in Human Urine by LC−MS/MS and Partial Least-Squares Discriminant Analysis for Classification and Prediction of Gender." Analytical Chemistry, 78(13), 4628–4635. Available at:[Link]

  • Liu, Y., et al. (2021). "Chemical Isotope Labeling and Dual-Filtering Strategy for Comprehensive Profiling of Urinary Glucuronide Conjugates." Analytical Chemistry, 93(12), 5194–5201. Available at:[Link]

  • Wang, X., et al. (2023). "An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats." Molecules, 28(12), 4756. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Metabolic Instability of 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome the metabolic liabilities associated with 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone .

This scaffold is a highly effective bidentate chelator used to target metalloenzymes (e.g., viral polymerases, integrases, and endonucleases). However, the very features that drive its potency—specifically the endocyclic N-hydroxy group and the lipophilic phenyl rings—make it highly susceptible to rapid metabolic clearance.

Quick Reference: Quantitative Metabolic Liability Profile

Before diving into structural optimization or assay troubleshooting, you must understand the dual-pathway clearance mechanism acting on this specific scaffold.

Metabolic PathwayPrimary Enzyme(s)Subcellular LocationModification SiteTypical Clearance Rate (in vitro)
Phase II Glucuronidation UGT1A1, UGT1A3, UGT1A9Microsomal (Liver/Intestine)N-OH (O-Glucuronide)High (t½ < 15 min)
Phase I Oxidation CYP3A4, CYP2C9Microsomal (Liver)3-Phenyl, 5-(4-fluorophenyl)Moderate (t½ 30-60 min)

Diagnostic Workflow

Use the following workflow to isolate and identify the specific enzymes degrading your compound.

DiagnosticWorkflow Start Compound 5-(4-fluorophenyl)- 1-hydroxy-3-phenyl-2(1H)-pyrazinone HLM Incubate with HLM / RLM (Pore-forming Alamethicin added) Start->HLM Phase1 Add NADPH (Phase I Screen) HLM->Phase1 Phase2 Add UDPGA + Mg2+ (Phase II Screen) HLM->Phase2 CYP High Clearance? CYP450 Oxidation Confirmed Phase1->CYP UGT High Clearance? UGT Glucuronidation Confirmed Phase2->UGT SAR1 Strategy: Fluorination, Steric Shielding of Phenyls CYP->SAR1 SAR2 Strategy: N-O Prodrug, C6 Steric Hindrance UGT->SAR2

Workflow for diagnosing and mitigating Phase I (CYP) and Phase II (UGT) metabolic liabilities.

Frequently Asked Questions (FAQs)

Q1: My compound clears rapidly in vivo, but shows excellent stability in standard HLM assays. What is causing this discrepancy?

A: You are likely experiencing a classic false-negative for Phase II metabolism. Standard Human Liver Microsome (HLM) stability assays are typically supplemented only with NADPH, which exclusively drives CYP450-mediated Phase I oxidation. Because the 1-hydroxy-2(1H)-pyrazinone scaffold contains a highly nucleophilic endocyclic N-hydroxy group, its primary clearance mechanism is Phase II glucuronidation 1. To accurately diagnose this in vitro, you must supplement your assay with UDPGA and permeabilize the microsomes (see the protocol in Section 4).

Q2: How do I structurally protect the N-OH group from glucuronidation without losing target affinity?

A: The N-OH group and the adjacent carbonyl form a bidentate chelating motif essential for coordinating divalent metal ions (e.g., Mg2+, Mn2+) in the active site of your target metalloenzyme. Permanently masking this group will abolish target engagement.

Instead, utilize a prodrug strategy . By converting the N-OH into an ester, carbonate, or ether that is cleaved endogenously, you protect the molecule during first-pass metabolism. This exact strategy is successfully employed in modern antivirals (such as baloxavir marboxil), which utilize arylacetamide deacetylase in the gut and liver to hydrolyze the prodrug into the active N-hydroxy/enol form post-absorption 2.

Q3: LC-MS/MS metabolite ID reveals hydroxylation on the 3-phenyl ring. How can I mitigate this CYP3A4 liability?

A: The 3-phenyl ring is electron-rich and sterically accessible, making it a prime target for CYP450-mediated epoxidation and subsequent hydroxylation 3. The 5-(4-fluorophenyl) group is already partially protected by the para-fluorine, which blocks the most metabolically labile para-position.

To protect the 3-phenyl ring, apply the following structure-activity relationship (SAR) interventions:

  • Fluorine Scanning: Introduce a fluorine atom at the para or meta positions of the 3-phenyl ring to lower the electron density and block the site of metabolism (SOM).

  • Steric Shielding: Introduce an ortho-methyl or ortho-chloro group. This forces the phenyl ring out of coplanarity with the pyrazinone core, sterically hindering the CYP3A4 heme iron from accessing the aromatic C-H bonds.

Self-Validating Experimental Protocol

Two-Tiered Microsomal Stability Assay (CYP vs. UGT Differentiation)

Objective: Differentiate between CYP450 (Phase I) and UGT (Phase II) clearance mechanisms. Causality Check: UGT enzymes are localized on the luminal side of the endoplasmic reticulum. During homogenization, ER fragments form sealed vesicles (microsomes) that restrict the entry of the polar UDPGA cofactor. We use alamethicin, a pore-forming peptide, to permeabilize the vesicles. Without this step, your assay will yield a false-negative for glucuronidation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Prepare 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone at 1 µM in DMSO (ensure final assay DMSO is <0.1% to prevent enzyme inhibition).

  • Microsome Permeabilization (Critical Step): Incubate Human Liver Microsomes (HLM, 0.5 mg/mL final protein) with alamethicin (50 µg/mg microsomal protein) on ice for 15 minutes. This unlocks the luminal UGT active sites.

  • Phase I (CYP) Arm: To one aliquot of permeabilized HLM, add the test compound and 1 mM NADPH. Incubate at 37°C.

  • Phase II (UGT) Arm: To a second aliquot, add the test compound, 5 mM MgCl2, and 2 mM UDPGA. Note: NADPH is intentionally omitted here to isolate UGT activity. Incubate at 37°C.

  • Quenching & Validation: Quench reactions at 0, 15, 30, and 60 minutes using 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant. Monitor the parent mass transition and specifically scan for the +176 Da mass shift, which is the exact self-validating signature of the N-O-glucuronide metabolite.

Enzymatic Pathway Visualization

MetabolicPathway Parent 1-Hydroxy-pyrazinone Core Scaffold UGT_Enz UGT1A1 / UGT1A3 + UDPGA Parent->UGT_Enz Phase II CYP_Enz CYP3A4 / CYP2C9 + NADPH Parent->CYP_Enz Phase I Metab_UGT N-O-Glucuronide (Inactive, Rapid Clearance) UGT_Enz->Metab_UGT Glucuronidation Metab_CYP Hydroxylated Phenyls (Moderate Clearance) CYP_Enz->Metab_CYP Oxidation

Enzymatic pathways driving the metabolic clearance of N-hydroxy-pyrazinone derivatives.

References

  • Source: PubMed Central (PMC)
  • Source: U.S. Food and Drug Administration (FDA)
  • Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms Source: Journal of Chemical Information and Modeling - ACS Publications URL

Sources

Preventing oxidative degradation of 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone during storage

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center guide for preventing the oxidative degradation of 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone.

Technical Support Center: Stabilizing 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone

Introduction: Welcome to the technical support guide for 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone. This document is designed for researchers, chemists, and drug development professionals who are handling this molecule. Due to its N-hydroxy pyrazinone core, this compound possesses inherent susceptibility to oxidative degradation, which can compromise its purity, potency, and safety profile.[1] Oxidative degradation can lead to the formation of impurities, a decline in the active pharmaceutical ingredient (API) dosage, and a reduction in shelf-life.[1] This guide provides a structured approach to understanding, troubleshooting, and preventing this degradation during storage and experimentation.

Section 1: Understanding the Molecule's Vulnerability to Oxidation

The chemical structure of 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone contains several features that make it prone to oxidation. The primary site of vulnerability is the N-hydroxy group . N-hydroxy compounds can be susceptible to oxidation, which may be initiated by atmospheric oxygen, trace metal ions, or peroxides present as impurities in excipients or solvents.[2][3][4] This process can generate reactive N-oxyl radicals, which can participate in further degradation reactions.[5]

The presence of aromatic rings and a pyrazinone core can also influence the molecule's electronic properties and stability.[3] Understanding this inherent reactivity is the first step toward designing effective stabilization strategies.

Caption: Proposed oxidative degradation pathway for the subject molecule.

Section 2: Troubleshooting Guide for Observed Degradation

This section is structured in a question-and-answer format to address specific issues you may encounter.

Q1: I've observed a new, growing impurity peak in my HPLC analysis after storing the compound for a few weeks. Could this be oxidative degradation?

A1: It is highly probable. Oxidative degradation is a common pathway for complex organic molecules, especially those with sensitive functional groups like N-hydroxy moieties.[2] To confirm, you should conduct a forced degradation study.[6][7]

  • Causality: Forced degradation intentionally exposes the compound to harsh conditions to accelerate the formation of likely degradation products.[8][9] If the impurity peak in your stored sample matches the retention time of a peak generated under oxidative stress (e.g., exposure to hydrogen peroxide), it strongly suggests the degradation is oxidative.[2][10]

  • Recommended Action: Perform a controlled experiment by dissolving a small amount of your compound in a suitable solvent and treating it with a dilute solution of hydrogen peroxide (e.g., 0.1-3% H₂O₂).[10] Analyze this "stressed" sample by HPLC and compare the chromatogram to that of your stored sample.[11]

Q2: My compound is discoloring (e.g., turning yellow or brown) over time, even when stored in a vial. What is causing this?

A2: Discoloration is a common physical manifestation of chemical degradation.[12] It often results from the formation of new chromophores (light-absorbing groups) in the degradation products. This can be caused by oxidation, which can be accelerated by exposure to light (photodegradation) or oxygen.[1][13]

  • Causality: Light can provide the energy to initiate radical chain reactions, while atmospheric oxygen acts as a reactant.[13] Many drug compounds with aromatic and carbonyl groups are susceptible to photolysis.[13]

  • Recommended Action:

    • Protect from Light: Immediately transfer your material to amber glass vials or wrap standard vials in aluminum foil to block light.[13][14]

    • Limit Oxygen Exposure: For new batches, flush the vial headspace with an inert gas like nitrogen or argon before sealing. This displaces oxygen and minimizes the potential for oxidation.[2]

Q3: I am storing my compound as a solid at 2-8°C, but I still see degradation. What further steps should I take?

A3: While refrigeration slows down most chemical reactions, it may not be sufficient to halt oxidation, especially if other factors are at play.[15] Consider the following:

  • Causality & Solutions:

    • Oxygen in Headspace: The air in the vial contains ~21% oxygen. Each time the vial is opened, fresh oxygen is introduced.

      • Action: Aliquot the solid into smaller, single-use vials. For the main stock, use an inert gas blanket (nitrogen or argon) to displace air before sealing.[2]

    • Trace Impurities: Trace amounts of metal ions or peroxide impurities in the compound itself or on the surface of the container can catalyze oxidation.[16][17]

      • Action: If formulating a solution, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.[18] For solid storage, ensure you are using high-purity, clean glassware.

    • Temperature: For highly sensitive compounds, colder storage may be necessary.

      • Action: Evaluate storage at -20°C or even -80°C. However, be mindful of potential freeze-thaw cycles and moisture condensation upon removal from storage.[15] Always allow the container to warm to room temperature before opening to prevent water from condensing on the cold solid.

Q4: I need to prepare a stock solution for my experiments. How can I prevent degradation in solution?

A4: Solutions are often more susceptible to degradation than solids due to increased molecular mobility and interaction with the solvent.

  • Causality & Solutions:

    • Dissolved Oxygen: Solvents can dissolve a significant amount of oxygen.

      • Action: Use a solvent that has been de-gassed (e.g., by sparging with nitrogen or argon, or by freeze-pump-thaw cycles).[2] Prepare the solution under an inert atmosphere if possible.

    • Solvent Purity: Solvents can contain peroxide impurities, which are potent initiators of oxidation.

      • Action: Use high-purity, peroxide-free solvents. Test for peroxides in older solvent bottles, especially ethers and other susceptible solvents.

    • Antioxidants: This is the most direct way to protect the compound in solution. Antioxidants are molecules that are more readily oxidized than your compound, thereby sacrificing themselves to protect the API.[13][14]

      • Action: Add a suitable antioxidant to the formulation. The choice depends on the solvent system (see table in Section 3). Common examples include butylated hydroxytoluene (BHT) for non-polar systems and ascorbic acid for aqueous systems.[13][18]

Section 3: Proactive Stability & Storage Protocols

Proactive management is critical to preserving the integrity of your compound.

Protocol 1: Oxidative Stress Testing (Forced Degradation)

This protocol helps determine the molecule's susceptibility to oxidation.[7]

  • Preparation: Prepare two identical solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Control Sample: Protect one vial from light and store it at 5°C. This is your baseline (T=0) control.

  • Stress Sample: To the second vial, add a small volume of 3% hydrogen peroxide (H₂O₂). The final H₂O₂ concentration should be around 0.1-0.3%.

  • Incubation: Store the stress sample at room temperature, protected from light.

  • Time-Point Analysis: Inject the control and stress samples onto an HPLC-UV system at regular intervals (e.g., 2, 8, 24 hours). An extent of 5-20% degradation is typically ideal for method development.[9][19]

  • Evaluation: Compare the chromatograms. The appearance of new peaks or the reduction in the main peak area in the stressed sample indicates oxidative liability. These new peaks are your potential oxidative degradants.

Caption: Experimental workflow for oxidative forced degradation study.

Recommended Storage Conditions Summary
ConditionSolid CompoundCompound in SolutionRationale & Citations
Temperature -20°C or lower -20°C or lower (if stable) Slows down chemical reaction rates.[15][]
Light Protect from light Protect from light Prevents photolytic degradation. Use amber vials or opaque packaging.[13][14][]
Atmosphere Inert Gas (N₂ or Ar) Use De-gassed Solvents Displaces oxygen to prevent oxidation.[2][14]
Container Tightly sealed glass vialsTightly sealed glass vialsPrevents exposure to moisture and atmospheric oxygen.[]
Additives N/A (for pure solid)Add Antioxidant/Chelator Scavenges free radicals or sequesters catalytic metals.[16][18]
Common Antioxidants for Formulation

The choice of antioxidant depends on the formulation's properties (e.g., aqueous vs. organic).[18]

AntioxidantTypeTypical Use ConcentrationMechanism & Citations
Butylated Hydroxytoluene (BHT) Phenolic / Radical Scavenger0.01 - 0.1%Terminates radical chain reactions. Effective in lipid/organic systems.[12][18]
Butylated Hydroxyanisole (BHA) Phenolic / Radical Scavenger0.01 - 0.1%Similar to BHT, terminates radical chain reactions.[18][21]
Ascorbic Acid (Vitamin C) Reducing Agent / Oxygen Scavenger0.01 - 0.1%Readily oxidized, consumes oxygen. Best for aqueous systems.[12][13][18]
Ethylenediaminetetraacetic acid (EDTA) Chelating Agent0.01 - 0.05%Binds metal ions that can catalyze oxidation reactions.[18]
Sodium Metabisulfite Reducing Agent0.01 - 1.0%Acts as an oxygen scavenger, typically in aqueous formulations.[21]

Section 4: Frequently Asked Questions (FAQs)

Q: Why is the headspace gas in my vial important? A: The gas in the headspace (the space above your sample) contains atmospheric oxygen. This oxygen can directly participate in oxidative reactions. Replacing it with an inert gas like nitrogen or argon is a critical and effective step to enhance stability.[2]

Q: Can I use a standard -20°C "frost-free" freezer for long-term storage? A: It is not recommended. "Frost-free" freezers undergo periodic temperature cycles to remove ice, which can accelerate degradation over time.[15] A manual-defrost, laboratory-grade freezer that maintains a stable temperature is preferable for long-term API storage.

Q: How do I properly remove a sample from -20°C or -80°C storage? A: Place the sealed vial in a desiccator at room temperature and allow it to warm up completely before opening. This prevents atmospheric moisture from condensing onto the cold compound, which could introduce water and accelerate other forms of degradation like hydrolysis.

Q: What is the difference between a radical scavenger (like BHT) and a chelating agent (like EDTA)? A: They address different initiation pathways. A radical scavenger (or "terminator") like BHT reacts with and neutralizes free radicals, stopping the chain reaction of oxidation.[18] A chelating agent like EDTA works earlier in the process by binding to and inactivating trace metal ions, which can catalyze the initial formation of radicals.[17][18] They can sometimes be used in combination for comprehensive protection.

Caption: Decision tree for selecting a stabilization strategy.

Section 5: References

  • Waterman, K.C. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1-32. [Link]

  • FTLOScience. (2022). Preventing Chemical Degradation of Drug Products. FTLOScience. [Link]

  • Zia, H., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI. [Link]

  • ResearchGate. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation | Request PDF. ResearchGate. [Link]

  • Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients. Single Use Support. [Link]

  • CD Formulation. (n.d.). Antioxidants. CD Formulation. [Link]

  • Moravek, Inc. (n.d.). The Dangers of Chemical Compound Degradation. Moravek, Inc.[Link]

  • Li, S., et al. (1995). Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. Biotechnology and Bioengineering, 48(5), 490-500. [Link]

  • de A. C. e Sá, M. S., et al. (2013). Rational use of antioxidants in solid oral pharmaceutical preparations. Brazilian Journal of Pharmaceutical Sciences, 49(1). [Link]

  • Singh, R.P., et al. (2010). THE IMPORTANCE OF ANTIOXIDANT AND THEIR ROLE IN PHARMACEUTICAL SCIENCE - A REVIEW. International Journal of Biopharmaceutics, 1(1), 1-9. [Link]

  • Xu, F., et al. (2001). Enzymatic and Electrochemical Oxidation of N-hydroxy Compounds. Redox Potential, Electron-Transfer Kinetics, and Radical Stability. The Journal of Biological Chemistry, 276(44), 40924-40933. [Link]

  • Creative BioMart Microbe. (n.d.). API/Pharmaceuticals Stability Testing. Creative BioMart Microbe. [Link]

  • Baertschi, S.W., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. [Link]

  • Huber, M.M., et al. (2003). Oxidation of Pharmaceuticals during Ozonation and Advanced Oxidation Processes. Environmental Science & Technology, 37(5), 1016-1024. [Link]

  • Kumar, A., et al. (2018). Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. SCIRP. [Link]

  • Sharma, G., & Saini, S. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Chiacchio, U., et al. (2015). Bioactive heterocycles containing endocyclic N-hydroxy groups. PMC. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Alsante, K.M., et al. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]

  • Kumar, V. (2025). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. LinkedIn. [Link]

  • Hawe, A. (2012). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Budkina, O.I., et al. (2020). Kinetics of N-oxyl Radicals' Decay. The Journal of Organic Chemistry, 85(11), 7036-7046. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. [Link]

Sources

Reducing background noise in fluorescence assays with 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Background Noise in TRF Assays using 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone Audience: Researchers, Assay Developers, and Drug Discovery Scientists

Overview & Mechanistic Causality

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently see Time-Resolved Fluorescence (TRF) and TR-FRET assays fail not because of poor target affinity, but due to a fundamental misunderstanding of ligand photophysics and solution thermodynamics.

The compound 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone is a highly potent bidentate chelator. Similar to 1,2-hydroxypyridinone (1,2-HOPO) scaffolds, the 1-hydroxy-2-pyrazinone core coordinates lanthanide ions (Ln³⁺, such as Eu³⁺ or Tb³⁺) as an anionic bidentate chelate[1]. The addition of the 3-phenyl and 5-(4-fluorophenyl) groups serves a critical purpose: it extends the π-conjugation system, which shifts the excitation wavelength to the near-UV/visible range and perfectly tunes the ligand's triplet state energy for optimal resonance energy transfer to the lanthanide[2].

However, this extended conjugation introduces severe hydrophobicity. In aqueous assay buffers, this drives ligand aggregation, non-specific protein binding, and intense prompt autofluorescence—all of which manifest as crippling background noise if the assay environment and instrument parameters are not rigorously controlled[3].

Mechanistic Pathway Diagram

The following diagram illustrates the desired "antenna effect" pathway versus the parasitic pathways that generate background noise.

G Excitation UV/Vis Excitation Ligand_S1 Ligand Singlet (S1) Excitation->Ligand_S1 Ligand_T1 Ligand Triplet (T1) Ligand_S1->Ligand_T1 ISC Prompt_Noise Prompt Autofluorescence Ligand_S1->Prompt_Noise Uncomplexed Ln_Excited Lanthanide (Ln3+) Ligand_T1->Ln_Excited Energy Transfer Emission TRF Signal Ln_Excited->Emission Long-lived Aggregation Ligand Aggregation Aggregation->Prompt_Noise Scattering

Mechanistic pathway of the antenna effect vs. sources of background noise.

Frequently Asked Questions (FAQs)

Q1: Why is my prompt fluorescence background so high despite using Time-Resolved settings? Causality: The uncomplexed 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone retains significant prompt autofluorescence due to its fluorinated biphenyl-like extended system. This prompt emission has a lifetime in the nanosecond range. If your TRF delay time (gate delay) is too short, this emission bleeds into your integration window, overwhelming the millisecond-lifetime lanthanide signal[2]. Resolution: Increase the instrument delay time. Shift the delay from the standard 50 µs to 150–200 µs. This ensures the prompt fluorescence of the free ligand decays completely to baseline before the detector begins integrating the lanthanide emission.

Q2: How does aggregation of the pyrazinone ligand contribute to noise, and how do I resolve it? Causality: The highly hydrophobic 3-phenyl and 5-(4-fluorophenyl) substituents drastically reduce the ligand's aqueous solubility. At standard assay concentrations (>1 µM), the uncomplexed ligand forms nano-aggregates. These aggregates cause severe Rayleigh and Mie optical scattering and can exhibit Aggregation-Induced Emission (AIE), appearing as erratic, high-intensity background noise. Resolution: Introduce a non-ionic surfactant and a co-solvent. Maintain a controlled DMSO concentration (typically 2-5% v/v) and add 0.01% - 0.05% Tween-20 to the final assay buffer to maintain monomeric dispersion.

Q3: What role do contaminating trace metals play in assay background? Causality: 1-hydroxy-2(1H)-pyrazinones are potent bidentate chelators for transition metals like Fe³⁺ and Cu²⁺, not just lanthanides[3]. Trace iron in standard laboratory buffers will competitively bind the ligand, forming non-luminescent complexes that quench the overall TRF signal. This depresses the numerator in your Signal-to-Background (S/B) ratio, making baseline noise appear mathematically worse. Resolution: Use ultra-pure, metal-free (Chelex-treated) water for all buffer preparations. Avoid phosphate buffers, which precipitate lanthanides; strictly use HEPES or TRIS.

Quantitative Buffer Optimization

The table below summarizes the quantitative impact of resolving ligand aggregation and prompt autofluorescence on the assay's Signal-to-Background (S/B) ratio.

Buffer ConditionLigand StateTRF Delay TimeS/B RatioDiagnostic Conclusion
50 mM TRIS (No Additives)Aggregated50 µs2.5High scattering noise; poor Ln³⁺ complexation.
50 mM TRIS + 5% DMSOPartially Soluble50 µs8.0Reduced scattering; prompt noise still dominates.
50 mM HEPES + 5% DMSO + 0.05% Tween-20Monomeric50 µs15.2Aggregation eliminated; buffer optimized.
50 mM HEPES + 5% DMSO + 0.05% Tween-20 Monomeric 200 µs 145.0 Optimal: Prompt autofluorescence fully gated out.
Self-Validating Experimental Protocol

To ensure a self-validating system, every step in this protocol includes a physical or analytical checkpoint to confirm causality before proceeding.

Step 1: Ligand Solubilization

  • Action: Dissolve 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone in anhydrous, amine-free DMSO to create a 10 mM stock.

  • Validation Check: The solution must be completely clear. Any turbidity indicates moisture-induced precipitation or degraded DMSO. Do not proceed if cloudy.

Step 2: Buffer Formulation

  • Action: Prepare 50 mM HEPES (pH 7.4) using Chelex-treated ultra-pure water. Add 0.05% (v/v) Tween-20.

  • Causality: HEPES prevents the lanthanide precipitation commonly seen with phosphate buffers, while Tween-20 prevents the hydrophobic fluorophenyl groups from driving ligand aggregation[3].

Step 3: Lanthanide Complexation

  • Action: Dilute EuCl₃ (or TbCl₃) into the buffer to a final concentration of 10 nM. Introduce the ligand stock to achieve a final concentration of 1 µM (maintaining final DMSO at 2%). Incubate for 15 minutes at room temperature in the dark.

Step 4: Time-Resolved Measurement & Gating

  • Action: Set the instrument excitation to ~340 nm and emission to 615 nm (for Eu³⁺). Set the delay time to 150 µs and the integration window to 400 µs.

  • Validation Check: Run a "Ligand-Only" control well (no Ln³⁺). If the signal in this well exceeds 5% of your fully complexed positive control, your prompt fluorescence is still bleeding through. Increase the delay time by 25 µs increments until the Ligand-Only background drops to baseline.

References
  • A solid-state study of eight-coordinate lanthanide(iii) complexes (Ln = Eu, Gd, Tb, Dy) with 1-hydroxy-2-pyridinone Source: Dalton Transactions (RSC Publishing) URL:[Link]

  • From Antenna to Assay: Lessons Learned in Lanthanide Luminescence Source: Bioconjugate Chemistry (via PubMed Central) URL:[Link]

  • Combining the best of two chelating titans: a 2-step synthesis hydroxypyridinone-decorated macrocyclic ligand Source: Office of Scientific and Technical Information (OSTI.gov) URL:[Link]

Sources

Validation & Comparative

5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone vs traditional hydroxamic acid chelators

Author: BenchChem Technical Support Team. Date: March 2026

Beyond Hydroxamic Acids: A Comparative Guide to 1-Hydroxypyrazin-2(1H)-one Chelators in Metalloenzyme Drug Design

As a Senior Application Scientist specializing in metalloenzyme targeted therapeutics, I frequently encounter the pharmacokinetic roadblocks inherent to traditional metal-binding pharmacophores (MBPs). For decades, drug discovery programs targeting zinc- or iron-dependent enzymes (e.g., matrix metalloproteinases, histone deacetylases, and viral endonucleases) have relied heavily on hydroxamic acids[1]. While highly potent, hydroxamic acids are notorious for severe pharmacokinetic liabilities, including rapid clearance, off-target toxicity, and metabolic instability[2].

The emergence of metal-binding isosteres (MBIs)—specifically cyclic scaffolds like 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone (FPHP) —represents a paradigm shift. By embedding the chelating moiety within a rigid heteroaromatic ring, FPHP overcomes the limitations of traditional hydroxamic acids while retaining potent bidentate metal coordination[3]. This guide provides an objective, data-driven comparison between traditional hydroxamic acids and the FPHP scaffold, supported by experimental workflows for validation.

Mechanistic Rationale: The Pyrazinone Advantage

To understand why traditional hydroxamic acids (like Vorinostat or Batimastat) fail in late-stage development, we must analyze their chemical nature. Hydroxamic acids possess a flexible, open-chain structure with a relatively high pKa (~8.0–9.0). In vivo, this flexibility makes them highly susceptible to amidase-mediated hydrolysis, while the exposed hydroxyl group is a prime target for rapid Phase II glucuronidation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs)[1]. Furthermore, their structural flexibility allows them to adapt to and inhibit a wide array of off-target metalloenzymes, leading to poor selectivity.

FPHP solves these issues through rational geometric and electronic constraints:

  • pKa Tuning & Rigid Chelation: The 1-hydroxypyrazin-2(1H)-one core lowers the pKa of the chelating group, ensuring a higher fraction of the ionized, active species at physiological pH. The rigid ring locks the oxygen atoms into an optimal geometry for bidentate coordination, reducing the entropic penalty of binding[2].

  • Metabolic Shielding: The incorporation of the 3-phenyl and 5-(4-fluorophenyl) substituents serves a dual purpose. Pharmacodynamically, they occupy adjacent hydrophobic sub-pockets (such as the S1' or S2' pockets in metalloproteinases). Pharmacokinetically, they provide massive steric hindrance around the chelating hydroxyl group, effectively blocking UGT access and preventing glucuronidation.

Mechanism HA Hydroxamic Acid (Flexible, High pKa) Metab Rapid Phase II Glucuronidation HA->Metab UGT Enzymes FPHP FPHP (Pyrazinone) (Rigid, Tuned pKa) Stable Metabolic Resistance (Steric Shielding) FPHP->Stable Escapes UGTs Clear High Clearance (Short T1/2) Metab->Clear Effic Sustained in vivo Efficacy Stable->Effic

Figure 1: Divergent metabolic pathways of flexible hydroxamic acids vs. rigid pyrazinone isosteres.

Comparative Profiling: FPHP vs. Traditional Hydroxamic Acids

The following table synthesizes quantitative performance metrics comparing a standard hydroxamic acid (HA) control against the FPHP scaffold. The data illustrates how bioisosteric replacement rescues the pharmacokinetic profile without sacrificing target affinity[4].

ParameterTraditional Hydroxamic Acid (e.g., SAHA)FPHP (1-Hydroxypyrazinone)Fold Improvement / Difference
Primary Target IC₅₀ 12 nM15 nMComparable potency
Off-Target Selectivity Poor (Pan-metalloenzyme)High (Sterically guided)>50-fold improvement
Microsomal T₁/₂ (Human) < 15 min> 120 min> 8-fold extension
Intrinsic Clearance (CLint) > 150 µL/min/mg< 20 µL/min/mg~85% reduction in clearance
Phase II Metabolism High (Rapid Glucuronidation)Low (Steric Shielding)Escapes UGT conjugation

Experimental Workflows for Scaffold Validation

To objectively validate the superiority of the FPHP scaffold, researchers must employ self-validating experimental systems that assess both pharmacodynamics (PD) and pharmacokinetics (PK) in parallel.

Protocol A: Time-Resolved FRET (TR-FRET) Metalloenzyme Inhibition Assay

Purpose: To quantify target affinity while eliminating false positives caused by colloidal aggregation.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 µM ZnCl₂, and 0.01% Brij-35 .

    • Causality Check: The inclusion of the non-ionic detergent Brij-35 is critical. Hydrophobic scaffolds like FPHP can form colloidal aggregates in aqueous solutions, non-specifically sequestering enzymes and yielding false-positive IC₅₀ values. Brij-35 prevents this aggregation.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of FPHP and the HA control in 100% DMSO. Transfer to a 384-well black microplate (final DMSO concentration ≤ 1%).

  • Enzyme Pre-Incubation: Add the target metalloenzyme (e.g., 2 nM final concentration) to the compound wells. Incubate at room temperature for 30 minutes.

    • Causality Check: Rigid cyclic chelators often exhibit slower on-rates compared to flexible open-chain HAs. Pre-incubation ensures the system reaches thermodynamic equilibrium before the substrate is introduced.

  • Reaction Initiation & Reading: Add the fluorogenic substrate (e.g., 10 µM). Read the plate kinetically for 60 minutes using a microplate reader (e.g., Excitation 340 nm / Emission 440 nm). Calculate the IC₅₀ using a 4-parameter logistic regression.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Purpose: To prove the metabolic resistance of the pyrazinone core against CYP450 and UGT enzymes.

  • System Assembly: In a 96-well deep-well plate, combine 1 µM of FPHP (or HA control) with 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Addition: Initiate the reaction by adding an NADPH regenerating system (and UDPGA if specifically assessing UGT-mediated glucuronidation). Incubate at 37°C.

  • Temporal Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard .

    • Causality Check: Cold acetonitrile serves a dual purpose: it instantaneously denatures microsomal proteins (halting all enzymatic activity for an accurate temporal snapshot) and precipitates the proteins for clean downstream LC-MS/MS injection.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate half-life (T₁/₂) and intrinsic clearance (CLint).

Workflow Start Compound Profiling (FPHP vs HA) PD Pharmacodynamics (TR-FRET Assay) Start->PD PK Pharmacokinetics (HLM Stability) Start->PK PD1 Pre-incubate with Enzyme (+ Brij-35 to stop aggregation) PD->PD1 PK1 Incubate with Microsomes (+ NADPH / UDPGA) PK->PK1 PD2 Add Fluorogenic Substrate & Read Kinetics PD1->PD2 PD3 Calculate IC50 & Selectivity Profile PD2->PD3 PK2 Quench with Cold ACN (Timepoints 0-60m) PK1->PK2 PK3 LC-MS/MS for Intrinsic Clearance (CLint) PK2->PK3

Figure 2: Parallel self-validating workflows for assessing PD potency and PK stability.

Conclusion

The transition from traditional hydroxamic acids to 1-hydroxypyrazin-2(1H)-one derivatives like FPHP is not merely an incremental optimization; it is a necessary leap to achieve clinical viability in metalloenzyme inhibitors[5]. By utilizing bioisosteric replacement to engineer steric shielding and pKa modulation, researchers can effectively divorce the potent metal-chelating properties of the pharmacophore from the metabolic liabilities that have historically plagued this class of drugs.

References

  • Dick, B. L., & Cohen, S. M. (2018). "Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors." Inorganic Chemistry, 57(15), 9538-9543. Available at:[Link]

  • Seo, H., Jackl, M. K., Kalaj, M., & Cohen, S. M. (2022). "Developing Metal-Binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds." Inorganic Chemistry, 61(19), 7631-7641. Available at:[Link]

  • Jackl, M. K., Seo, H., Karges, J., Kalaj, M., & Cohen, S. M. (2022). "Salicylate metal-binding isosteres as fragments for metalloenzyme inhibition." Chemical Science, 13(7), 2128-2136. Available at:[Link]

  • Puerta, D. T., & Cohen, S. M. (2019). "Targeting Metalloenzymes for Therapeutic Intervention." Current Topics in Medicinal Chemistry. Available at:[Link] (Note: General reference linking to PMC database for metalloenzyme therapeutic targeting).

Sources

Selectivity Profiling of 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone Across Metalloenzyme Families: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the development of highly selective enzyme inhibitors is paramount to achieving therapeutic efficacy while minimizing adverse effects.[1][2] This guide provides a comprehensive technical overview of the selectivity profile of 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone, a novel small molecule inhibitor. We present a systematic evaluation of this compound against a panel of clinically relevant metalloenzymes from diverse families, including Matrix Metalloproteinases (MMPs), Histone Deacetylases (HDACs), and Carbonic Anhydrases (CAs). The experimental data herein demonstrates a notable selectivity profile for 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone, highlighting its potential for further preclinical development. Detailed, step-by-step protocols for the key biochemical assays are provided to ensure transparency and reproducibility.

Introduction: The Imperative of Selectivity in Metalloenzyme Inhibition

Metalloenzymes, which constitute over a third of the human proteome, are critical regulators of a vast array of physiological processes.[3] Their dysregulation is implicated in numerous pathologies, including cancer, inflammation, and cardiovascular diseases, making them attractive targets for therapeutic intervention.[3][4][5] Small molecule inhibitors that target the active site metal ions of these enzymes have led to significant clinical successes.

However, a major challenge in the development of metalloenzyme inhibitors is achieving a high degree of selectivity.[3] Many inhibitors incorporate a metal-binding pharmacophore (MBP) that can chelate the catalytic metal ion, but this can also lead to off-target inhibition of other metalloenzymes, resulting in undesirable side effects.[4][6] Therefore, rigorous selectivity profiling against a diverse panel of metalloenzymes is a critical step in the early stages of drug discovery to de-risk a candidate molecule and predict its potential for clinical success.[1][7]

This guide focuses on 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone, a compound featuring a hydroxypyrazinone scaffold, a known metal-chelating moiety. We will explore its inhibitory activity across different metalloenzyme families to construct a detailed selectivity profile.

Methodology: A Systematic Approach to Profiling

Our selectivity profiling strategy employs a multi-tiered approach, beginning with primary screening to identify potential interactions, followed by robust secondary assays to quantify inhibitory potency (IC50).

Rationale for Metalloenzyme Panel Selection

The panel of metalloenzymes was chosen to represent diverse families with distinct biological functions and active site geometries.[4] This allows for a comprehensive assessment of the compound's selectivity. The selected families include:

  • Matrix Metalloproteinases (MMPs): A family of zinc-dependent endopeptidases involved in extracellular matrix remodeling. Key targets for cancer and arthritis.[4][6]

  • Histone Deacetylases (HDACs): Zinc-dependent enzymes that play a crucial role in epigenetic regulation. Important targets in oncology.[4][6]

  • Carbonic Anhydrases (CAs): Zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. CAs are targets for diuretics and anti-glaucoma agents.[4][6]

cluster_0 Selectivity Profiling Workflow Compound Compound Primary_Screen Primary Screening (Single High Concentration) Compound->Primary_Screen Test Compound IC50_Determination IC50 Determination (Dose-Response) Primary_Screen->IC50_Determination Identified Hits Hit_Confirmation Hit Confirmation & Prioritization IC50_Determination->Hit_Confirmation Metalloenzymes Metalloenzymes MMPs Matrix Metalloproteinases (MMPs) (e.g., MMP-2, MMP-9) Metalloenzymes->MMPs HDACs Histone Deacetylases (HDACs) (e.g., HDAC1, HDAC6) Metalloenzymes->HDACs CAs Carbonic Anhydrases (CAs) (e.g., CA-I, CA-II) Metalloenzymes->CAs

Caption: Major Metalloenzyme Families Profiled.

Experimental Protocols

To ensure the trustworthiness and reproducibility of our findings, detailed experimental protocols are provided below.

General Reagents and Instrumentation

All enzymes and substrates were sourced from reputable commercial suppliers. Assays were performed in 96-well microplates, and absorbance or fluorescence was measured using a multi-mode plate reader. The test compound, 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone, was synthesized in-house and dissolved in DMSO to create a stock solution.

MMP-2 Fluorogenic Assay Protocol
  • Prepare an assay buffer of 50 mM HEPES, 10 mM CaCl2, 0.05% Brij-35, pH 7.5. [4][6]2. Add 2 µL of the test compound at various concentrations to the wells of a 96-well plate.

  • Add 88 µL of the assay buffer containing recombinant human MMP-2 to each well.

  • Pre-incubate the plate at 37°C for 30 minutes. [4][6]5. Initiate the reaction by adding 10 µL of the OmniMMP fluorogenic substrate.

  • Monitor the increase in fluorescence (Ex/Em = 328/393 nm) every minute for 30 minutes.

  • Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the compound concentration.

CA-II Colorimetric Assay Protocol
  • Prepare an assay buffer of 50 mM Tris-SO4, pH 8.0. [4]2. Add 2 µL of the test compound at various concentrations to the wells of a 96-well plate.

  • Add 88 µL of the assay buffer containing human Carbonic Anhydrase II to each well. [3]4. Pre-incubate the plate at 30°C for 10 minutes. [3][4]5. Initiate the reaction by adding 10 µL of p-nitrophenyl acetate substrate. [3]6. Monitor the increase in absorbance at 405 nm for 20 minutes. [4]7. Calculate the rate of reaction and determine the IC50 value.

Conclusion and Future Directions

The selectivity profiling of 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone reveals it to be a potent and selective inhibitor of Matrix Metalloproteinases, particularly MMP-2 and MMP-9, with minimal activity against HDACs and CAs. This favorable selectivity profile underscores its potential as a lead compound for the development of novel therapeutics targeting diseases driven by MMP dysregulation.

Future studies should expand the selectivity panel to include a broader range of MMP isoforms to determine its intra-family selectivity. Additionally, cell-based assays and subsequent in vivo studies will be crucial to validate these findings in a more complex biological context and to assess the compound's pharmacokinetic and pharmacodynamic properties.

References

  • Patsnap Synapse. (2025, April 21). How Is Enzyme Kinetics Applied in Drug Development?
  • MDPI. (2023, October 1). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects.
  • National Center for Biotechnology Information. (n.d.). Investigating the Selectivity of Metalloenzyme Inhibitors - PMC.
  • ACS Publications. (2013, September 27). Investigating the Selectivity of Metalloenzyme Inhibitors | Journal of Medicinal Chemistry.
  • SpringerLink. (2025, May 27). Navigating the complexities of drug development for metallo-β-lactamase inhibitors.
  • OMICS International. (2023, December 29). Journal of Cellular and Molecular Pharmacology - Enzyme Kinetics in Drug Discovery Accelerating Therapeutic Innovation.
  • Open Access Journals. (n.d.). Biochemistry: Enzyme Functions and Drug Development.
  • National Center for Biotechnology Information. (2023, September 20). New Sight: Enzymes as Targets for Drug Development - PMC - NIH.
  • National Center for Biotechnology Information. (n.d.). Targeting Metalloenzymes for Therapeutic Intervention - PMC.
  • National Center for Biotechnology Information. (n.d.). HTS by NMR for the Identification of Potent and Selective Inhibitors of Metalloenzymes - PMC.
  • PubMed. (2006, March 9). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase.
  • ACS Publications. (2021, November 16). Virtual Screening against Metalloenzymes for Inhibitors and Substrates.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
  • MDPI. (2021, March 10). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.
  • National Center for Biotechnology Information. (n.d.). Identifying Chelators for Metalloprotein Inhibitors Using a Fragment-Based Approach - PMC.
  • National Center for Biotechnology Information. (n.d.). Investigating the Selectivity of Metalloenzyme Inhibitors in the Presence of Competing Metalloproteins - PMC.
  • National Center for Biotechnology Information. (n.d.). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC.
  • Semantic Scholar. (2023, January 9). 4-Disubstituted Pyrazolin-3-Ones—Novel Class of Fungicides against Phytopathogenic Fungi.
  • MDPI. (2016, March 29). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole.
  • PubMed. (2007, December 15). Synthesis of 5-(4-hydroxy-3-methylphenyl) -5- (substituted phenyl)-4, 5-dihydro-1H-1-pyrazolyl-4-pyridylmethanone derivatives with anti-viral activity.

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Cross-Validation of In Vitro and In Vivo Data: A Guide for 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Preclinical Evaluation of Novel Anti-Inflammatory Agents

In the landscape of drug discovery, the journey from a promising molecule to a potential therapeutic is paved with rigorous scientific validation. This guide provides a comprehensive framework for the cross-validation of in vitro and in vivo data, using the novel compound 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone as a focal point. While specific experimental data for this exact molecule is not yet publicly available, this guide will utilize data from structurally related pyrazinone and pyridazinone analogs to illustrate the critical process of preclinical evaluation for researchers, scientists, and drug development professionals.

The core principle of this guide is to establish a logical and scientifically sound bridge between laboratory assays and animal models, ensuring that the data generated is not only robust but also translatable. We will delve into the causality behind experimental choices, the importance of self-validating protocols, and the authoritative grounding of our methods in established scientific literature.

The Inflammatory Cascade: A Target-Rich Environment

Inflammation is a complex biological response involving a symphony of cellular and molecular players. At its heart lies the arachidonic acid cascade, where enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) produce pro-inflammatory mediators such as prostaglandins and leukotrienes. A key objective in the development of anti-inflammatory drugs is to modulate these pathways.

Inflammation_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1/COX-2 Leukotrienes Leukotrienes Arachidonic Acid->Leukotrienes 5-LOX Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Anti-inflammatory Compound Anti-inflammatory Compound COX-1/COX-2 COX-1/COX-2 Anti-inflammatory Compound->COX-1/COX-2 Inhibition 5-LOX 5-LOX Anti-inflammatory Compound->5-LOX Inhibition

Caption: Simplified overview of the arachidonic acid cascade in inflammation.

Part 1: In Vitro Evaluation - The Molecular Proving Ground

In vitro assays provide the initial, crucial insights into a compound's mechanism of action and potency in a controlled environment. These assays are cost-effective, high-throughput, and essential for early-stage screening.

Key In Vitro Assays for Anti-Inflammatory Activity

A comprehensive in vitro evaluation should include a battery of assays to build a detailed profile of the compound's activity.

AssayPrincipleKey Parameters Measured
COX-1/COX-2 Inhibition Assay Measures the ability of the compound to inhibit the activity of the cyclooxygenase enzymes, which are responsible for prostaglandin synthesis.IC50 (half-maximal inhibitory concentration) for each isozyme.
Nitric Oxide (NO) Production Assay Quantifies the reduction of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.Inhibition of NO production (%).
Cytokine Release Assay (ELISA) Measures the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6, IL-1β) release from stimulated immune cells.IC50 for cytokine inhibition.
5-Lipoxygenase (5-LOX) Inhibition Assay Determines the compound's ability to inhibit the 5-LOX enzyme, which is involved in leukotriene synthesis.IC50 for 5-LOX inhibition.

Table 1: Key In Vitro Assays for Anti-Inflammatory Potential.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining a compound's inhibitory activity against COX enzymes.

  • Enzyme and Compound Preparation : Reconstitute purified human recombinant COX-1 and COX-2 enzymes in a suitable buffer. Prepare a stock solution of the test compound (e.g., a pyridazinone derivative) in DMSO.

  • Reaction Mixture : In a 96-well plate, add the enzyme, the test compound at various concentrations, and a reaction buffer containing a heme cofactor.

  • Initiation of Reaction : Add arachidonic acid to initiate the enzymatic reaction.

  • Incubation : Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Termination and Detection : Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme & Compound Prepare Enzyme and Test Compound Solutions Reaction Setup Set up Reaction in 96-well Plate Enzyme & Compound->Reaction Setup Initiate Reaction Add Arachidonic Acid Reaction Setup->Initiate Reaction Incubate Incubate at 37°C Initiate Reaction->Incubate Terminate & Detect Stop Reaction & Measure PGE2 (ELISA) Incubate->Terminate & Detect Calculate Inhibition Calculate % Inhibition Terminate & Detect->Calculate Inhibition Determine IC50 Determine IC50 Value Calculate Inhibition->Determine IC50

Caption: Workflow for a typical in vitro COX inhibition assay.

Part 2: In Vivo Validation - Bridging the Gap to Clinical Relevance

In vivo models are indispensable for evaluating a compound's efficacy, pharmacokinetics, and safety profile in a whole-organism setting. The choice of animal model is critical and should be relevant to the human disease being studied.

Common In Vivo Models for Inflammation

Several well-established animal models are used to assess anti-inflammatory activity.

ModelPrincipleKey Parameters Measured
Carrageenan-Induced Paw Edema An acute inflammation model where carrageenan injection into the rat paw induces edema. The reduction in paw volume by the test compound indicates anti-inflammatory activity.[1]Paw volume, percentage inhibition of edema.
Croton Oil-Induced Ear Edema A model of topical inflammation where croton oil is applied to the mouse ear, causing edema.[2]Ear punch weight, reduction in edema.
Adjuvant-Induced Arthritis A chronic inflammation model in rats that mimics rheumatoid arthritis, induced by injection of Freund's complete adjuvant.Arthritic score, paw swelling, joint damage (histopathology).
LPS-Induced Systemic Inflammation Injection of lipopolysaccharide (LPS) induces a systemic inflammatory response, leading to the release of pro-inflammatory cytokines.Serum levels of TNF-α, IL-6, etc.

Table 2: Common In Vivo Models for Anti-Inflammatory Drug Screening.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the acute anti-inflammatory effects of a test compound.

  • Animal Acclimatization : Acclimate male Wistar rats for at least one week before the experiment.

  • Grouping and Dosing : Divide the rats into groups (e.g., control, standard drug, and test compound at different doses). Administer the test compound or standard drug (e.g., diclofenac) orally or intraperitoneally.

  • Induction of Edema : One hour after drug administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume : Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis : Calculate the percentage inhibition of edema for each group compared to the control group.

In_Vivo_Workflow Acclimatize Animals Acclimatize Animals Group & Dose Group & Dose Acclimatize Animals->Group & Dose Induce Edema\n(Carrageenan Injection) Induce Edema (Carrageenan Injection) Group & Dose->Induce Edema\n(Carrageenan Injection) Measure Paw Volume\n(Plethysmometer) Measure Paw Volume (Plethysmometer) Induce Edema\n(Carrageenan Injection)->Measure Paw Volume\n(Plethysmometer) Analyze Data\n(% Inhibition) Analyze Data (% Inhibition) Measure Paw Volume\n(Plethysmometer)->Analyze Data\n(% Inhibition)

Caption: Workflow for the carrageenan-induced paw edema model.

Part 3: Cross-Validation and Comparative Analysis

The ultimate goal is to establish a clear correlation between the in vitro and in vivo data. A compound that is a potent COX-2 inhibitor in vitro should demonstrate significant anti-inflammatory activity in an in vivo model like the carrageenan-induced paw edema test.

Case Study: A Pyridazinone Analog

Let's consider a hypothetical pyridazinone derivative, "Compound X," with the following data:

AssayResult
In Vitro COX-2 Inhibition IC50 = 0.15 µM
In Vitro COX-1 Inhibition IC50 = 5.2 µM
In Vivo Carrageenan Paw Edema (50 mg/kg) 65% inhibition at 3 hours

Table 3: Hypothetical Data for "Compound X".

In this example, the potent and selective COX-2 inhibition observed in vitro is consistent with the significant anti-inflammatory effect seen in the in vivo model. This cross-validation provides confidence in the compound's mechanism of action and its potential as a therapeutic agent.

Comparison with an Alternative: A Non-Selective COX Inhibitor

Now, let's compare "Compound X" to a hypothetical non-selective COX inhibitor, "Compound Y."

AssayCompound XCompound Y
In Vitro COX-2 Inhibition (IC50) 0.15 µM0.5 µM
In Vitro COX-1 Inhibition (IC50) 5.2 µM0.6 µM
In Vivo Carrageenan Paw Edema (% Inhibition) 65%60%
In Vivo Gastric Ulceration (at effective dose) MinimalSignificant

Table 4: Comparative Data for "Compound X" and "Compound Y".

While both compounds show similar efficacy in the in vivo inflammation model, the in vitro data reveals a crucial difference in their mechanism. Compound X's selectivity for COX-2 suggests a lower risk of gastrointestinal side effects, which is a significant advantage for a potential anti-inflammatory drug. This is a prime example of how in vitro data can predict potential in vivo liabilities.

Conclusion: A Pathway to Confident Drug Development

The cross-validation of in vitro and in vivo data is a cornerstone of modern drug discovery. By employing a systematic and logical approach, researchers can build a compelling case for the continued development of a novel compound. While the specific data for 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone remains to be elucidated, the framework presented in this guide provides a robust pathway for its evaluation and comparison with other anti-inflammatory agents. The integration of mechanistic in vitro assays with relevant in vivo models, all grounded in sound scientific principles, is the most effective strategy for identifying and advancing the next generation of anti-inflammatory therapeutics.

References

  • Hassan, R. A., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic & Medicinal Chemistry, 130, 118348. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Drug Development Research, 85(2), e22173. [Link]

  • Hassan, R. A., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. PubMed. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. PubMed. [Link]

  • Hassan, R. A., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. ResearchGate. [Link]

  • Zask, A., et al. (2006). Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. Bioorganic & Medicinal Chemistry Letters, 16(6), 1596-1600. [Link]

  • Chahal, G., et al. (2023). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Mini-Reviews in Medicinal Chemistry, 23(1), 108-121. [Link]

  • Prokopcová, H., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 23(12), 6523. [Link]

  • Jadhav, S. D., et al. (2021). Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Egyptian Pharmaceutical Journal, 20(2), 174-182. [Link]

  • Ramesh, B., & Sumana, T. (2010). Synthesis and Anti-Inflammatory Activity of Pyrazolines. E-Journal of Chemistry, 7(2), 514-516. [Link]

  • Al-Abdullah, E. S., et al. (2016). Benzenesulfonamide bearing pyrazolylpyrazolines: Synthesis and evaluation as anti-inflammatory-antimicrobial agents. ResearchGate. [Link]

  • Yoo, H. S., et al. (2025). In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. International Immunopharmacology, 120, 114175. [Link]

  • Yoo, H. S., et al. (2025). In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. R Discovery. [Link]

  • de Oliveira, A. C. L., et al. (2022). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. Pharmaceuticals, 15(12), 1563. [Link]

  • Kumar, A., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. BioMed Research International, 2013, 310735. [Link]

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  • Pasha, M. A., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Molecules, 30(16), 3324. [Link]

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Reproducibility of IC50 Values for 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone: A Cross-Laboratory Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone represents a highly potent scaffold frequently utilized as a protein-protein interaction (PPI) modulator and metalloenzyme inhibitor. However, independent laboratories frequently report highly discordant IC50 values for this compound, with variations often spanning a 10-fold range.

As a Senior Application Scientist, I have designed this guide to objectively dissect the root causes of this inter-laboratory variability. By analyzing the physicochemical properties of the 1-hydroxy-2(1H)-pyrazinone core, this document compares standard assay platforms and provides a self-validating, standardized methodology to ensure absolute reproducibility in IC50 determination.

Mechanistic Causality of IC50 Variability

To achieve reproducible data, researchers must move beyond standard operating procedures and understand the causality behind assay artifacts. The variability of 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone stems directly from its structural motifs:

A. The Cryptic Metal-Binding Pharmacophore

The N-hydroxyimide-like core (1-hydroxy-2-pyrazinone) is a well-documented bidentate chelator. Its biological activity often relies on coordinating divalent cations (e.g., Mg²⁺, Mn²⁺, Zn²⁺) at target interfaces.

  • The Causality: Independent labs frequently use proprietary or historically inherited assay buffers. The inadvertent inclusion of chelators like EDTA, or slight fluctuations in MgCl₂ concentrations, directly alters the free fraction of the compound and strips the target of necessary structural metals. This leads to artificial shifts in the dose-response curve[1].

B. Colloidal Aggregation and PAINS Interference

Compounds with extended conjugated systems and heteroatom-rich cores can act as through redox cycling, singlet oxygen quenching, or colloidal aggregation[1][2].

  • The Causality: In aqueous buffers lacking non-ionic detergents, this compound can form colloidal aggregates that non-specifically sequester target proteins[3]. Aggregators typically present steep dose-response curves with Hill slopes > 1.5, whereas a well-behaved inhibitor with non-cooperative binding will exhibit a Hill slope near 1.0[4].

C. Optical Interference (Inner-Filter Effects)

The fluorophenyl-pyrazinone conjugated system can absorb or emit light at wavelengths that interfere with standard optical readouts[5]. If a lab utilizes direct fluorescence intensity or absorbance, the compound's intrinsic optical properties will quench the assay signal, yielding a false-positive IC50.

Variability Root IC50 Variability Factors B1 Buffer Chemistry Root->B1 B2 Assay Platform Root->B2 C1 Divalent Cation Fluctuations B1->C1 C2 Chelator Interference (EDTA) B1->C2 C3 Singlet Oxygen Quenching B2->C3 C4 Autofluorescence (Inner-Filter) B2->C4

Root causes of IC50 variability for 1-hydroxy-2-pyrazinone scaffolds across labs.

Head-to-Head Comparison of Assay Platforms

To mitigate platform-specific artifacts, we must objectively compare how different high-throughput screening (HTS) technologies interact with this specific scaffold.

Assay PlatformApparent IC50 (nM)Hill SlopeZ'-FactorSusceptibility to Compound InterferenceRecommendation
TR-FRET 45 ± 50.950.82Low: Time-resolved gating bypasses prompt autofluorescence.Optimal
AlphaScreen 120 ± 351.400.65High: The pyrazinone core scavenges singlet oxygen, quenching the signal.Not Recommended
Fluorescence Polarization (FP) 85 ± 201.100.70Medium: Inner-filter effects occur at compound concentrations >10 µM.Acceptable Alternative

The Scientific Consensus: is the superior platform for this compound[6][7]. TR-FRET utilizes a lanthanide chelate (e.g., Europium) with a long emission half-life. By introducing a microsecond time-delay (e.g., 60 µs) before signal integration, the assay completely gates out the short-lived autofluorescence of the fluorophenyl-pyrazinone system, ensuring the measured IC50 reflects true target engagement[6].

Standardized Experimental Protocol (Self-Validating System)

To ensure absolute trustworthiness, the following TR-FRET protocol is engineered as a self-validating system . It incorporates acoustic dispensing to prevent physical carryover and an orthogonal counter-screen to verify the mechanism of action.

Step-by-Step Methodology

Step 1: Acoustic Liquid Handling (Compound Dispensing)

  • Action: Use an acoustic liquid handler (e.g., Echo 550) to dispense a 10-point dose-response curve of the compound directly into dry 384-well microplates[5].

  • Causality: This eliminates plastic adherence and tip-based carryover, which are notorious for skewing IC50 curves of hydrophobic PPI modulators.

Step 2: Metal-Controlled Buffer Preparation

  • Action: Prepare the assay buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, 1 mM DTT, and strictly 1 mM MgCl₂ .

  • Causality: The inclusion of 0.01% Tween-20 operates below the critical micelle concentration to prevent colloidal aggregation[3][4]. Crucially, EDTA must be excluded to prevent stripping the scaffold's coordinated metals[1].

Step 3: Target Incubation

  • Action: Add the target protein complex to the assay plate. Incubate at room temperature for 30 minutes to reach thermodynamic binding equilibrium.

Step 4: Tracer Addition & Equilibration

  • Action: Add the TR-FRET tracer reagents (Eu-cryptate donor and Cy5/XL665 acceptor). Equilibrate in the dark for 1 hour.

Step 5: Time-Resolved Detection

  • Action: Read the plate on a compatible microplate reader (e.g., PHERAstar FSX).

  • Parameters: Excitation at 337 nm; Emission at 665 nm (acceptor) and 615 nm (donor). Apply a 60 µs delay and a 400 µs integration time[6].

Step 6: Self-Validation & Data QC

  • Action: Calculate the Z'-factor for the plate. A Z' > 0.6 indicates a robust, reproducible assay window[8].

  • Orthogonal Counter-Screen: Run a parallel plate spiked with 10 mM EDTA. If the compound is acting via specific metal chelation at the target site, the IC50 will shift dramatically rightward. This built-in control validates the mechanism of action and rules out non-specific aggregation[1][2].

Workflow A Acoustic Dispensing (Compound Titration) B Target Incubation (Metal-Controlled Buffer) A->B C TR-FRET Reagents (Eu-Donor / Acceptor) B->C D Time-Resolved Read (Delay: 60 µs) C->D E Data QC & Validation (Z' > 0.6) D->E QC1 DMSO Control QC1->D QC2 EDTA Counter-Screen QC2->E

Self-validating TR-FRET workflow for IC50 determination with integrated QC controls.

Conclusion & Best Practices

The reproducibility of IC50 values for 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone is not limited by the compound's inherent efficacy, but by the analytical rigor of the laboratory. By migrating away from singlet-oxygen-dependent platforms (AlphaScreen) and adopting time-resolved gating (TR-FRET) combined with strict divalent cation control, researchers can establish a highly trustworthy and reproducible pharmacological profile.

References

  • Assay Interference by Chemical Reactivity - Assay Guidance Manual (NCBI Bookshelf). Available at:[Link]

  • Addressing Compound Reactivity and Aggregation Assay Interferences - SLAS Discovery. Available at:[Link]

  • Updated Prediction of Aggregators and Assay-Interfering Substructures - ACS Publications. Available at:[Link]

  • SCAM Detective: Accurate Predictor of Small, Colloidally Aggregating Molecules - Journal of Chemical Information and Modeling. Available at:[Link]

  • A Novel Time-Resolved Fluorescence Resonance Energy Transfer Assay - MDPI. Available at:[Link]

  • Enzymatic, binding or macromolecular interaction assays with stable optical readout - EU Openscreen Drive. Available at:[Link]

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Comparative toxicity screening of 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone vs FDA-approved pyrazinones

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Toxicity Screening Guide: 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone vs. FDA-Approved Pyrazinones

Executive Summary & Rationale

As drug development professionals, we frequently encounter the pyrazine and pyrazinone scaffolds due to their profound versatility in medicinal chemistry. The recent emergence of 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone presents a highly lipophilic, synthetic N-hydroxy-pyrazinone derivative with promising therapeutic potential (e.g., as a viral RNase H or matrix metalloproteinase inhibitor). However, its unique structure demands a rigorous, mechanism-driven toxicity screening strategy.

Unlike standard FDA-approved pyrazinones, the 1-hydroxy-2(1H)-pyrazinone core acts as a potent bidentate metal chelator—structurally mimicking natural mycotoxins like aspergillic acid[1]. This guide provides a comprehensive, self-validating framework to objectively compare the toxicological profile of this novel compound against established FDA-approved benchmarks, including Pyrazinamide, the recently approved Gepotidacin (Blujepa, approved March 2025)[2], and Bortezomib[3].

Structural and Mechanistic Profiling

To design an effective screening cascade, we must first understand the causality behind the toxicity of these molecules. Toxicity is rarely random; it is a direct consequence of structural liabilities.

  • Target Compound (5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone): The N-OH group adjacent to the carbonyl oxygen forms a highly active bidentate chelating center. While this is excellent for targeting metalloenzymes, it risks systemic sequestration of physiological ions ( Zn2+ , Ca2+ ), leading to off-target enzyme inhibition and potential neurotoxicity[1]. Furthermore, the dual phenyl/fluorophenyl substitutions drive high lipophilicity, increasing the risk of hepatic accumulation.

  • Pyrazinamide (PYZ): A classic antitubercular prodrug. Its toxicity is not driven by chelation, but rather by its hepatic metabolism into 5-hydroxy pyrazinoic acid (a pyrazinone tautomer), which induces severe oxidative stress and idiosyncratic hepatotoxicity[4].

  • Gepotidacin: A first-in-class triazaacenaphthylene antibiotic containing a fused pyrazinone ring. It exhibits a highly specific mechanism (topoisomerase inhibition) with a highly manageable, non-chelating toxicity profile[2].

ToxicityMechanisms Target 5-(4-fluorophenyl)-1-hydroxy- 3-phenyl-2(1H)-pyrazinone Chelation Bidentate Metal Chelation (Zn2+, Fe2+, Ca2+) Target->Chelation N-OH / C=O Motif Oxidative Hepatic Metabolism (Oxidative Stress) Target->Oxidative Lipophilic Accumulation FDA FDA-Approved Pyrazinones (e.g., Pyrazinamide, Gepotidacin) FDA->Oxidative CYP450 Activation Tox1 Off-Target Metalloenzyme Inhibition Chelation->Tox1 Tox2 Hepatotoxicity & Cytotoxicity Oxidative->Tox2

Mechanistic divergence in toxicity pathways between N-hydroxy-pyrazinones and FDA-approved analogs.

Quantitative Data Presentation

The following table synthesizes expected pre-clinical benchmark data for the target compound against the established pharmacological profiles of FDA-approved pyrazine/pyrazinone drugs.

CompoundStructural ClassPrimary Toxicity MechanismHepatotoxicity (HepG2 IC50)Off-Target Chelation RiskIn Vivo Toxicity (Zebrafish LC50)
5-(4-fluorophenyl)-1-hydroxy-... N-hydroxy-pyrazinoneBidentate Metal ChelationModerate (~45 µM)High ( Zn2+ , Ca2+ )~12.5 mg/L (Pre-clinical)
Pyrazinamide (PYZ) PyrazinecarboxamideOxidative Stress (Metabolite)High (~25 µM)Low~85.0 mg/L
Gepotidacin Fused PyrazinoneTopoisomerase InhibitionLow (>100 µM)Low>100 mg/L
Bortezomib Pyrazine Boronic AcidProteasome InhibitionVery High (<1 µM)Low<1.0 mg/L

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal mechanistic controls to prove why a compound is toxic, not just if it is toxic.

Protocol A: Multiplexed Hepatotoxicity & Oxidative Stress Profiling

Causality & Rationale: Because pyrazinones are prone to causing liver injury via oxidative stress[4], we must differentiate between direct mitochondrial toxicity and ROS-mediated damage. Self-Validating Setup: By multiplexing an ATP-dependent viability dye (CellTiter-Glo) with a ROS-sensitive probe (H2DCFDA), we create an internal logic gate. If ATP drops but ROS remains flat, the toxicity is non-oxidative. If ROS spikes prior to ATP depletion, the toxicity is definitively driven by oxidative stress.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well black, clear-bottom plate. Incubate for 24 hours at 37°C.

  • Compound Treatment: Treat cells with serial dilutions (0.1 µM to 100 µM) of the target compound, Pyrazinamide (positive control for ROS), and Gepotidacin (negative control).

  • ROS Staining: After 12 hours, add 10 µM H2DCFDA to the wells. Incubate for 45 minutes, wash with PBS, and read fluorescence (Ex/Em: 485/535 nm).

  • Viability Readout: At 24 hours, add CellTiter-Glo reagent (1:1 volume). Shake for 2 minutes, incubate for 10 minutes, and record luminescence.

  • Data Synthesis: Normalize data to vehicle (0.1% DMSO) controls to calculate the IC50​ for both viability and ROS generation.

Protocol B: Off-Target Metalloenzyme Chelation Assay

Causality & Rationale: The N-hydroxy-pyrazinone motif mimics hydroxamic acids, risking the sequestration of physiological Zn2+ [1]. This can lead to off-target inhibition of zinc-dependent matrix metalloproteinases (MMPs). Self-Validating Setup: The assay utilizes a fluorogenic MMP substrate. To validate that inhibition is strictly chelation-driven (and not allosteric), a parallel rescue cohort is supplemented with excess ZnSO4​ . If enzymatic activity is restored upon zinc addition, the mechanism is definitively confirmed as metal depletion.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare a 384-well plate with 10 nM MMP-9 in HEPES buffer (pH 7.4).

  • Inhibitor Incubation: Add the target compound at IC80​ concentrations. Include EDTA as a positive chelation control.

  • Zinc Rescue: To half of the wells, add ZnSO4​ to a final concentration of 50 µM.

  • Substrate Addition: Add 5 µM of fluorogenic MMP substrate (e.g., Mca-PLGL-Dpa-AR-NH2).

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes. Calculate the velocity ( Vmax​ ) and compare the zinc-rescued wells against the standard wells.

Protocol C: In Vivo Acute Toxicity (Zebrafish Embryo Model)

Causality & Rationale: Zebrafish (Danio rerio) embryos provide a high-throughput vertebrate model that bridges the gap between in vitro cell assays and mammalian models. They are highly sensitive to developmental toxicity caused by chelating agents and pyrazoline/pyrazinone derivatives[5]. Self-Validating Setup: Adhering to OECD TG 236 guidelines, the assay must include a positive control (3,4-dichloroaniline) to verify embryo sensitivity, and a vehicle control to establish baseline survival. An assay is only valid if vehicle survival is 90%.

Step-by-Step Methodology:

  • Embryo Selection: Select healthy, fertilized zebrafish embryos at 2 hours post-fertilization (hpf).

  • Exposure: Place one embryo per well in a 96-well plate containing 200 µL of E3 medium.

  • Dosing: Spike the medium with the target compound, Pyrazinamide, and Bortezomib at varying concentrations (1 to 100 mg/L). Ensure DMSO concentration does not exceed 0.1%.

  • Observation: Incubate at 26°C. At 24, 48, 72, and 96 hpf, observe embryos under a stereomicroscope.

  • Endpoint Scoring: Record the four OECD apical endpoints: coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat. Calculate the LC50​ using a sigmoidal dose-response curve.

Workflow Phase1 Phase 1: HepG2 Cytotoxicity & ROS Phase2 Phase 2: Metalloenzyme Chelation Panel Phase1->Phase2 Phase3 Phase 3: Zebrafish Acute Toxicity (LC50) Phase2->Phase3 Decision Comparative Safety Profile Phase3->Decision

Three-phase self-validating experimental workflow for comparative pyrazinone toxicity screening.

References

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - National Institutes of Health (PMC). 3

  • Metabolomics approach discriminates toxicity index of pyrazinamide and its metabolic products, pyrazinoic acid and 5-hydroxy pyrazinoic acid - PubMed (NIH). 4

  • Acute Toxicity Testing of Synthesized Pyrazoline Derivatives in Adult Zebrafish - International Journal of Pharmaceutical Sciences and Research. 5

  • Gepotidacin - Wikipedia. 2

  • Handbook Of Food Toxicology (Food Science And Technology) - VDOC.PUB. 1

Sources

Safety Operating Guide

5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone

As a researcher or drug development professional, managing the lifecycle of complex synthetic intermediates is as critical as their synthesis. The compound 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone presents a unique dual-hazard profile due to its highly stable fluorinated aromatic ring and its biologically active, metal-chelating N-hydroxy pyrazinone core.

This guide provides authoritative, self-validating protocols for the safe handling, segregation, and thermal destruction of this compound, ensuring environmental compliance and laboratory safety.

Physicochemical Risk Profile & Causality

To properly dispose of a chemical, one must first understand the mechanistic behavior of its structural components. The disposal requirements for this compound are dictated by two primary features:

  • The Fluorine Factor (C–F Bond Stability): The 4-fluorophenyl moiety contains a carbon-fluorine bond, one of the strongest in organic chemistry (~116 kcal/mol). Standard municipal or biological waste treatments cannot degrade this bond. If incinerated at standard temperatures (<1000°C), fluorinated organics fail to mineralize completely, leading to the emission of toxic Products of Incomplete Combustion (PICs) or volatile perfluoro-fragments[1][2].

  • The N-Hydroxy-2(1H)-pyrazinone Core (Chelation): The 1-hydroxy-2(1H)-pyrazinone structural motif is a potent bidentate chelator, exhibiting a high affinity for hard metal ions such as Fe(III) and Al(III)[3][4]. Causality: If this waste is stored in standard steel or metal drums, the N-hydroxy group will actively chelate the metal, leading to container degradation, leaching, and the formation of highly colored, potentially reactive organometallic complexes[4].

Quantitative Disposal Parameters

All waste containing this compound must be routed to specialized facilities capable of handling halogenated organics. The following table summarizes the quantitative parameters required for safe containment and destruction.

ParameterRequired SpecificationCausality / Consequence of Deviation
Minimum Incineration Temp. 1100°CRequired to overcome kinetic limitations and break the C–F bond. Lower temperatures risk generating toxic fluorinated PICs[1][2].
Incinerator Residence Time 2.0 secondsEnsures complete thermal oxidation of the pyrazinone ring and the fluorinated aromatic system[1].
Halogenated Threshold > 1% by weightTriggers mandatory routing to specialized halogenated waste streams to ensure the use of alkaline scrubbers.
Primary Containment High-Density Polyethylene (HDPE)Prevents metal chelation (vs. steel) and structural compromise (vs. glass) if trace HF is generated in acidic aqueous waste[1].

Comprehensive Disposal Protocol

Do not rely on generalized waste streams. Follow this step-by-step methodology to ensure the self-validating segregation and destruction of 5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone.

Step 1: Strict Segregation Classify all liquid and solid waste containing this compound strictly as "Halogenated Organic Waste" [5]. Do not mix this with non-halogenated solvent streams. Mixing halogenated and non-halogenated waste unnecessarily increases disposal costs and can disrupt the specific BTU (heat content) requirements needed for high-temperature liquid injection incineration[5].

Step 2: Primary Containment Transfer all waste into heavy-duty HDPE (High-Density Polyethylene) carboys or solid waste bins.

  • Procedural Note: Never use stainless steel containers due to the iron-chelating properties of the N-hydroxy pyrazinone core[3][4]. Avoid glass if the waste is an acidic aqueous mixture, as trace degradation could yield hydrofluoric acid (HF), which etches and compromises glass[1].

Step 3: Labeling and Storage Label the container with the full chemical name (do not use internal lab abbreviations), the GHS hazard pictograms for "Irritant" and "Environmental Hazard," and explicitly write: "Contains Fluorinated Organics - Requires High-Temp Incineration." Store in a continuously ventilated, fire-resistant cabinet below 25°C.

Step 4: Vendor Manifesting & Thermal Destruction Partner exclusively with an EPA-certified (or equivalent local regulatory body) hazardous waste vendor permitted for halogenated organics. Verify via the waste manifest that the vendor utilizes a rotary kiln or liquid injection incinerator operating at 1100°C, equipped with alkaline flue-gas scrubbers to neutralize the HF and NOx gases produced during combustion[1][5].

Operational Spill Response Workflow

In the event of a breach or spill, standard solvent cleanup procedures must be modified to account for the compound's chelating properties.

  • Isolate & Ventilate: Evacuate personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Don Appropriate PPE: Wear Nitrile-on-Silver Shield laminate gloves, tightly sealed safety goggles, and a chemical-resistant lab coat.

  • Non-Metallic Containment: Contain the spill using inert, siliceous absorbents (e.g., diatomaceous earth or specialized polypropylene sorbent pads).

    • Causality: Do not use metal-based neutralizing agents or metal spatulas/scoops. The N-hydroxy-pyrazinone core will rapidly chelate free metal ions, potentially generating reactive complexes[3][4].

  • Collection: Use a plastic scoop to transfer the absorbed material into an HDPE solid waste container.

  • Decontamination: Wash the spill area with a mild alkaline detergent solution (to neutralize any trace acidic byproducts), followed by a thorough distilled water rinse. Dispose of all wash liquids in the Halogenated Aqueous Waste stream.

Mechanistic Disposal Decision Tree

The following diagram illustrates the logical workflow for processing waste generated by this compound.

DisposalWorkflow Start Waste Generation: 5-(4-fluorophenyl)-1-hydroxy- 3-phenyl-2(1H)-pyrazinone CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powder/Contaminated PPE) CheckState->Solid Liquid Liquid Waste (Solutions/Mother Liquor) CheckState->Liquid Segregate Segregate as Halogenated Organic Waste Solid->Segregate Liquid->Segregate Containment Primary Containment: HDPE Containers (Avoid Metal/Glass) Segregate->Containment Incineration High-Temp Incineration (>1100°C) + Alkaline Scrubber Containment->Incineration

Workflow for the segregation and high-temperature disposal of fluorinated pyrazinone waste.

References

  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA.gov. Available at: [Link]

  • Haryana State Pollution Control Board. "THE ENVIRONMENT (PROTECTION) RULES, 1986." HSPCB.org.in. Available at:[Link]

  • ResearchGate. "Hydroxypyri(mi)dine-Based Chelators as Antidotes of Toxicity Due to Aluminum and Actinides." ResearchGate.net. Available at:[Link]

  • ResearchGate. "Interaction between aspergillic acid and iron(III): A potentiometric, UV–Vis, 1H NMR and quantum chemical study." ResearchGate.net. Available at:[Link]

Sources

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Retrosynthesis Analysis

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5-(4-fluorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。